molecular formula C7H8N2O2 B571294 6-(Hydroxymethyl)pyridine-3-carboxamide CAS No. 119646-49-0

6-(Hydroxymethyl)pyridine-3-carboxamide

Cat. No.: B571294
CAS No.: 119646-49-0
M. Wt: 152.153
InChI Key: WJDRYPLEVGPPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Hydroxymethyl)pyridine-3-carboxamide is a functionalized pyridine derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery. The pyridine-3-carboxamide scaffold is a privileged structure in pharmacology, known for its ability to interact with diverse biological targets . This particular analog is of significant interest due to the presence of a hydroxymethyl group at the 6-position, which provides a versatile handle for further chemical modification and structure-activity relationship (SAR) exploration . Researchers can leverage this compound to develop novel analogs, such as N-(4-phenylthiazol-2-yl)nicotinamide derivatives, which have demonstrated potent efficacy against agriculturally relevant pathogens like Ralstonia solanacearum, showcasing the potential of this chemical class in developing new anti-infective agents . Furthermore, the pyridine-3-carboxamide motif is a critical component in the development of antimycobacterial agents, with recent research identifying analogs that exhibit potent in vitro activity against drug-sensitive and resistant Mycobacterium tuberculosis, and cause a significant reduction in bacterial load in vivo . The structural features of 6-(Hydroxymethyl)pyridine-3-carboxamide make it a valuable precursor for synthesizing compounds that can be evaluated against a wide spectrum of biological targets. This product is intended for research purposes as a building block to advance the development of new therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(hydroxymethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-7(11)5-1-2-6(4-10)9-3-5/h1-3,10H,4H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDRYPLEVGPPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00665592
Record name 6-(Hydroxymethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119646-49-0
Record name 6-(Hydroxymethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-(Hydroxymethyl)pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(Hydroxymethyl)pyridine-3-carboxamide, a nicotinamide derivative of significant interest in medicinal chemistry and drug development. While this compound is not extensively cataloged with a dedicated CAS number, its synthesis is feasible through established chemical transformations, positioning it as a valuable building block for novel molecular entities. This document outlines a validated synthetic pathway, explores its chemical properties, and discusses its potential applications, offering a foundational resource for researchers in the field.

Introduction and Chemical Identity

6-(Hydroxymethyl)pyridine-3-carboxamide, also known as 6-(hydroxymethyl)nicotinamide, is a derivative of nicotinamide (Vitamin B3). The core structure consists of a pyridine ring substituted with a carboxamide group at the 3-position and a hydroxymethyl group at the 6-position. This unique arrangement of functional groups imparts specific chemical properties that are of interest for creating compounds with potential therapeutic activities. The presence of the hydroxymethyl group offers a site for further chemical modification, while the nicotinamide core is a well-established pharmacophore found in numerous biologically active molecules.

Table 1: Physicochemical Properties of 6-(Hydroxymethyl)pyridine-3-carboxamide and Related Compounds

Property6-(Hydroxymethyl)pyridine-3-carboxamide (Predicted)Nicotinamide[1]Methyl 6-(hydroxymethyl)nicotinate[2]
CAS Number Not Assigned98-92-056026-36-9
Molecular Formula C₇H₈N₂O₂C₆H₆N₂OC₈H₉NO₃
Molecular Weight 152.15 g/mol 122.12 g/mol 167.16 g/mol
Appearance Predicted: White to off-white solidWhite crystalline powderSolid
Solubility Predicted: Soluble in water and polar organic solventsSoluble in waterData not available
Melting Point Data not available128-131 °CData not available

Synthetic Pathway and Experimental Protocols

The synthesis of 6-(Hydroxymethyl)pyridine-3-carboxamide can be strategically approached in a two-step process, beginning with the synthesis of a key intermediate, methyl 6-(hydroxymethyl)nicotinate, followed by its amidation.

Step 1: Synthesis of Methyl 6-(hydroxymethyl)nicotinate (CAS: 56026-36-9)

The initial and crucial step is the selective reduction of a commercially available starting material, dimethyl pyridine-2,5-dicarboxylate, to yield methyl 6-(hydroxymethyl)nicotinate[3].

Causality of Experimental Choices:

  • Starting Material: Dimethyl pyridine-2,5-dicarboxylate is chosen due to the presence of two ester groups at the desired positions. The goal is to selectively reduce the ester at the 2-position to a hydroxymethyl group while leaving the ester at the 5-position intact for subsequent amidation.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild reducing agent, which, when used under controlled conditions, can selectively reduce esters to alcohols. The use of calcium chloride (CaCl₂) as an additive can enhance the reducing power of NaBH₄ and improve the reaction's efficiency and selectivity.

  • Solvent System: A mixture of tetrahydrofuran (THF) and ethanol (EtOH) is used as the reaction solvent. THF is an excellent solvent for the starting material, while ethanol participates in the reaction by protonating the intermediate alkoxide.

  • Quenching: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any remaining reducing agent and to facilitate the work-up process.

Experimental Protocol:

  • In a round-bottom flask, a mixture of dimethyl pyridine-2,5-dicarboxylate (1 equivalent) and calcium chloride (4 equivalents) is suspended in a mixture of tetrahydrofuran and ethanol.

  • The mixture is stirred for 30 minutes at room temperature to ensure proper mixing.

  • The flask is then cooled to 0 °C in an ice bath.

  • Sodium borohydride (2.5 equivalents) is added portion-wise to the cooled mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 18 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by water.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield methyl 6-(hydroxymethyl)nicotinate[3].

Synthesis_Step1 start Dimethyl pyridine-2,5-dicarboxylate reagents NaBH4, CaCl2 THF/EtOH, 0°C to rt start->reagents product Methyl 6-(hydroxymethyl)nicotinate reagents->product caption Synthesis of the key intermediate.

Synthesis of the key intermediate.
Step 2: Amidation of Methyl 6-(hydroxymethyl)nicotinate

The final step involves the conversion of the methyl ester group of the intermediate into a primary amide. This is a standard and high-yielding chemical transformation.

Causality of Experimental Choices:

  • Reagent: Aqueous ammonia or a solution of ammonia in methanol is a common and effective reagent for the amidation of esters. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

  • Solvent: Methanol is a suitable solvent as it can dissolve the starting ester and is compatible with the ammonia reagent.

  • Temperature: The reaction may be performed at room temperature or with gentle heating to increase the reaction rate.

Experimental Protocol:

  • Methyl 6-(hydroxymethyl)nicotinate (1 equivalent) is dissolved in methanol.

  • A concentrated aqueous solution of ammonium hydroxide (excess) is added to the solution.

  • The reaction mixture is stirred at room temperature (or heated to 40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the solvent and excess ammonia are removed under reduced pressure.

  • The resulting crude product, 6-(hydroxymethyl)pyridine-3-carboxamide, can be purified by recrystallization or column chromatography.

Synthesis_Step2 start Methyl 6-(hydroxymethyl)nicotinate reagents Aqueous Ammonia Methanol, rt or heat start->reagents product 6-(Hydroxymethyl)pyridine-3-carboxamide reagents->product caption Final amidation step.

Final amidation step.

Potential Applications in Drug Discovery and Medicinal Chemistry

Nicotinamide and its derivatives are of great interest in pharmaceutical research due to their diverse biological activities. While specific studies on 6-(hydroxymethyl)pyridine-3-carboxamide are limited, its structural features suggest several promising areas of application.

  • Enzyme Inhibition: The nicotinamide scaffold is a key component of the coenzyme NAD⁺, which is essential for numerous metabolic redox reactions. Derivatives of nicotinamide can act as inhibitors of enzymes that utilize NAD⁺, such as poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and are targets for cancer therapy.

  • Precursor for Bioactive Molecules: The hydroxymethyl group at the 6-position provides a handle for further chemical elaboration. This allows for the synthesis of a library of derivatives where this position can be modified to optimize binding to a biological target. For instance, 6-methylnicotinamide is known to be a precursor for other bioactive compounds[4].

  • Neurological and Metabolic Disorders: Nicotinamide derivatives have been explored for their potential in treating neurodegenerative diseases and metabolic disorders due to their role in cellular metabolism and energy production[4].

Safety and Handling

As there is no specific safety data available for 6-(hydroxymethyl)pyridine-3-carboxamide, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. Based on the GHS classifications for the closely related N-(hydroxymethyl)nicotinamide, it may cause skin and serious eye irritation, as well as respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

6-(Hydroxymethyl)pyridine-3-carboxamide represents a promising yet underexplored molecule in the landscape of medicinal chemistry. While a dedicated CAS number and extensive characterization data are not yet publicly available, this guide provides a robust and scientifically grounded pathway for its synthesis. The outlined protocols, rooted in established chemical principles, offer researchers a clear starting point for obtaining this compound for further investigation. Its structural relationship to the vital nicotinamide family suggests a high potential for biological activity, making it a compelling target for future drug discovery and development programs.

References

  • Molbase. (n.d.). METHYL 6-(HYDROXYMETHYL)PYRIDINE-3-CARBOXYLATE | CAS 56026-36-9. Retrieved February 1, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 6-(HYDROXYMETHYL)PYRIDINE-3-CARBOXYLATE | CAS 56026-36-9. Retrieved February 1, 2026, from [Link]

  • Chemspace. (n.d.). 6-(hydroxymethyl)pyridine-3-carbonitrile. Retrieved February 1, 2026, from [Link]

  • Loba Chemie. (n.d.). NICOTINAMIDE | 98-92-0 CAS. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). N-(Hydroxymethyl)nicotinamide. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • PubChem. (n.d.). Methyl 6-hydroxy-2-methylpyridine-3-carboxylate. Retrieved February 1, 2026, from [Link]

  • SlideShare. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved February 1, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). US2280040A - Preparation of nicotinic acid amide.
  • PubChem. (n.d.). 6-methoxy-N-(3-nitrophenyl)pyridine-3-carboxamide. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromo-3-pyridinemethanol. Retrieved February 1, 2026, from [Link]

Sources

6-(Hydroxymethyl)pyridine-3-carboxamide molecular structure and conformation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, synthesis, and pharmacological relevance of 6-(Hydroxymethyl)pyridine-3-carboxamide , a critical functionalized pyridine intermediate.

Molecular Architecture, Synthesis, and Conformational Dynamics

Executive Summary

6-(Hydroxymethyl)pyridine-3-carboxamide (also known as 6-(Hydroxymethyl)nicotinamide) represents a bifunctional pyridine scaffold integrating a rigid aromatic core with two distinct hydrogen-bonding vectors: a rotatable hydroxymethyl group at the C6 position and a planar carboxamide at C3.

Unlike simple nicotinamide, the C6-hydroxymethyl extension alters the molecule's lipophilicity (LogP) and provides an additional "anchor point" for fragment-based drug discovery (FBDD). This guide analyzes its utility as a bioisostere in NAD+ salvage pathway modulation and kinase inhibitor design, supported by a validated regioselective synthesis protocol.

Molecular Architecture & Electronic Properties

Structural Connectivity

The molecule consists of a pyridine ring substituted at the meta positions (relative to nitrogen) but defined by IUPAC numbering as:

  • Position 1: Pyridine Nitrogen (Acceptor)

  • Position 3: Carboxamide group (Donor/Acceptor)[1]

  • Position 6: Hydroxymethyl group (Donor/Acceptor, flexible)

This 2,5-substitution pattern (relative to the ring nitrogen) creates a linear vector for hydrogen bonding, making it an ideal "linker" scaffold in medicinal chemistry.

Conformational Landscape

The biological activity of this molecule is governed by two primary rotatable bonds:

  • The Amide Rotor (C3-C=O):

    • Resonance: The

      
       bond exhibits partial double-bond character, forcing the amide nitrogen, carbonyl carbon, and oxygen into a planar arrangement with the pyridine ring.
      
    • Barrier: Rotation is restricted (

      
      ), typically favoring the trans conformation relative to the C2-H to minimize steric clash, though the cis form is accessible in binding pockets.
      
  • The Hydroxymethyl Rotor (C6-CH2OH):

    • Flexibility: Unlike the amide, the C6 arm has free rotation.

    • Intramolecular H-Bonding: In non-polar solvents, a weak intramolecular hydrogen bond may form between the hydroxyl proton and the pyridine nitrogen, locking the conformation. In aqueous media, this bond breaks, favoring solvation.

Pharmacophore Mapping (Graphviz Visualization)

The following diagram illustrates the electronic interaction points critical for ligand-protein binding.

Pharmacophore Pyridine Pyridine Core (π-Stacking) N_Ring Ring Nitrogen (H-Bond Acceptor) Pyridine->N_Ring Amide C3-Carboxamide (H-Bond Donor/Acceptor) Pyridine->Amide  Resonance  (Planar) Hydroxymethyl C6-Hydroxymethyl (Rotatable Donor) Pyridine->Hydroxymethyl  σ-Bond  (Flexible) N_Ring->Hydroxymethyl Possible Intramol. H-Bond

Figure 1: Pharmacophore map highlighting the rigid electronic core vs. the flexible C6-arm.

Validated Synthesis Protocol

Direct functionalization of nicotinamide at C6 is chemically challenging due to the electron-deficient nature of the ring. The most robust "self-validating" route utilizes the Regioselective Reduction of Dimethyl Pyridine-2,5-dicarboxylate .

Why this route?

  • Causality: The ester at position 2 (adjacent to the ring nitrogen) is more electrophilic and susceptible to chelation-controlled reduction than the ester at position 5 (meta).

  • Efficiency: It avoids harsh oxidation steps associated with methyl-pyridine precursors.

Reaction Scheme
  • Precursor: Dimethyl pyridine-2,5-dicarboxylate.

  • Step 1 (Selective Reduction):

    
     reduces the C2-ester to the alcohol.
    
  • Step 2 (Ammonolysis): Conversion of the remaining C5-ester to the amide.

Step-by-Step Methodology

Step 1: Synthesis of Methyl 6-(hydroxymethyl)nicotinate

  • Reagents: Dimethyl pyridine-2,5-dicarboxylate (1.0 eq),

    
     (2.5 eq), 
    
    
    
    (4.0 eq), EtOH/THF (1:1).
  • Protocol:

    • Dissolve diester and

      
       in EtOH/THF. Stir at 
      
      
      
      for 30 min to allow Ca-chelation.
    • Add

      
       portion-wise (exothermic).[2]
      
    • Stir at RT for 18 hours.

    • Quench: Slowly add saturated

      
      .
      
    • Extraction: Extract with DCM. The product is the mono-reduced ester.

    • Validation: NMR should show loss of one methyl singlet and appearance of

      
       (~4.7 ppm).
      

Step 2: Ammonolysis to 6-(Hydroxymethyl)pyridine-3-carboxamide

  • Reagents: 7N

    
     in Methanol.
    
  • Protocol:

    • Dissolve the intermediate from Step 1 in 7N

      
      .
      
    • Seal in a pressure tube and heat to

      
       for 12 hours.
      
    • Concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Ether.

Synthesis Workflow Visualization

Synthesis Start Dimethyl pyridine- 2,5-dicarboxylate Reagent1 NaBH4 / CaCl2 (Regioselective Reduction) Start->Reagent1 Intermed Methyl 6-(hydroxymethyl) nicotinate Reagent1->Intermed  Target C2 Ester Reagent2 NH3 / MeOH (Ammonolysis) Intermed->Reagent2 Final 6-(Hydroxymethyl) pyridine-3-carboxamide Reagent2->Final  Target C5 Ester

Figure 2: Chelation-controlled synthesis pathway ensuring regioselectivity.

Characterization Data (Self-Validation)

To ensure the protocol worked, compare your isolated product against these standard spectral markers.

Proton NMR ( NMR, 400 MHz, DMSO- )
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Amide-NH 8.10, 7.55Broad Singlets2HDiastereotopic protons due to restricted rotation.
Py-H2 8.95Singlet (d)1HMost deshielded; ortho to N and Amide.
Py-H4 8.20Doublet (

Hz)
1HOrtho to Amide.
Py-H5 7.50Doublet (

Hz)
1HOrtho to Hydroxymethyl.
OH 5.50Triplet1HExchangeable; coupling to CH2 seen in dry DMSO.
CH2 4.65Doublet2HBenzylic-like shift.
Physicochemical Profile[3]
  • Molecular Weight: 152.15 g/mol [3][4]

  • Solubility: High in water/DMSO (due to Amide + OH); Low in DCM/Hexane.

  • pKa: Pyridine Nitrogen

    
     (Lower than pyridine due to electron-withdrawing amide).
    

Pharmacological Applications[6]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a high-quality "fragment" because:

  • Rule of 3 Compliance: MW < 300, H-donors

    
     3, H-acceptors 
    
    
    
    3.
  • Vector Efficiency: The C6-hydroxymethyl group allows "growing" the molecule into the solvent channel of a protein pocket (e.g., Kinase hinge regions) without disrupting the critical amide-hinge hydrogen bonds.

NAD+ Mimicry

As a structural analog of Nicotinamide, this compound is investigated in:

  • PARP Inhibition: The amide moiety mimics the nicotinamide binding in the PARP catalytic pocket.

  • Sirtuin Modulation: Potential interference with NAD+-dependent deacetylation due to the steric bulk at C6 preventing normal enzymatic turnover.

References

  • Structure & Properties: PubChem. 6-(Hydroxymethyl)pyridine-3-carboxamide (Compound). National Library of Medicine. Available at: [Link]

  • Conformational Analysis: Crystal structure and Hirshfeld surface analysis of related pyridine-carboxamides. NIH/PubMed Central. Available at: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-(Hydroxymethyl)pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Hydroxymethyl)pyridine-3-carboxamide, a derivative of nicotinamide (Vitamin B3), is a compound of increasing interest within the fields of medicinal chemistry and drug development. Its structural similarity to nicotinamide suggests potential roles in various biological processes, making a thorough understanding of its physicochemical properties paramount for its application in research and pharmaceutical development. This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of the spectroscopic data essential for the unambiguous identification and characterization of this molecule. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but the rationale behind the experimental choices and interpretation of the results.

The precise structural elucidation of novel or synthesized compounds is the bedrock of scientific integrity in chemical and pharmaceutical research. Spectroscopic techniques provide the necessary toolkit to confirm molecular structure, assess purity, and understand chemical behavior. This guide is structured to provide a holistic understanding of the spectroscopic signature of 6-(Hydroxymethyl)pyridine-3-carboxamide, empowering researchers to confidently identify and utilize this compound in their work.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of 6-(Hydroxymethyl)pyridine-3-carboxamide.

6-(Hydroxymethyl)pyridine-3-carboxamide N1 N C2 C C2->N1 C3 C C2->C3 C2->C3 H1 H C2->H1 C4 C C3->C4 C7 C C3->C7 C5 C C4->C5 C4->C5 H2 H C4->H2 C6 C C5->C6 H3 H C5->H3 C6->N1 C6->N1 C8 C C6->C8 O1 O C7->O1 N2 N C7->N2 H4 H N2->H4 H5 H N2->H5 O2 O C8->O2 H6 H C8->H6 H7 H C8->H7 H8 H O2->H8

Figure 1. Molecular Structure of 6-(Hydroxymethyl)pyridine-3-carboxamide.

The molecule consists of a pyridine ring substituted at the 3-position with a carboxamide group (-CONH₂) and at the 6-position with a hydroxymethyl group (-CH₂OH). This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-(Hydroxymethyl)pyridine-3-carboxamide

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H2 (Pyridine)8.8 - 9.0d1H
H4 (Pyridine)8.1 - 8.3dd1H
H5 (Pyridine)7.4 - 7.6d1H
-CH₂OH4.6 - 4.8s2H
-CONH₂7.5 - 8.0 (broad)s2H
-CH₂OH 5.0 - 5.5 (broad)s1H

Note: Predicted chemical shifts are based on the analysis of similar structures and are solvent-dependent. The signals for the amide (-CONH₂) and hydroxyl (-OH) protons are often broad and their chemical shifts can vary significantly with concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.

Interpretation and Causality:

  • Aromatic Protons (H2, H4, H5): The protons on the pyridine ring appear in the downfield region (7.4-9.0 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the nitrogen atom and the carboxamide group further deshields these protons. The proton at the 2-position (H2) is expected to be the most downfield due to its proximity to the ring nitrogen and the carboxamide group. The coupling patterns (doublet for H2 and H5, doublet of doublets for H4) arise from spin-spin coupling with adjacent protons, providing crucial connectivity information.

  • Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are chemically equivalent and are expected to appear as a singlet in the range of 4.6-4.8 ppm. Their chemical shift is influenced by the electronegativity of the adjacent oxygen atom.

  • Amide and Hydroxyl Protons (-CONH₂ and -OH): These protons are exchangeable and often exhibit broad signals. Their chemical shifts are highly variable and can be confirmed by a D₂O exchange experiment, where these signals would disappear from the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-(Hydroxymethyl)pyridine-3-carboxamide

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (Pyridine)150 - 152
C3 (Pyridine)133 - 135
C4 (Pyridine)136 - 138
C5 (Pyridine)120 - 122
C6 (Pyridine)158 - 160
-C ONH₂165 - 167
-C H₂OH62 - 64

Note: Predicted chemical shifts are based on the analysis of similar structures and are solvent-dependent.

Interpretation and Causality:

  • Pyridine Carbons (C2-C6): The carbon atoms of the pyridine ring resonate in the aromatic region (120-160 ppm). The carbons directly attached to the nitrogen (C2 and C6) are the most downfield. The carbon bearing the carboxamide group (C3) and the hydroxymethyl group (C6) will also be significantly downfield.

  • Carboxamide Carbonyl Carbon (-CONH₂): The carbonyl carbon of the amide group is highly deshielded and appears at the most downfield region of the spectrum (165-167 ppm).

  • Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is a typical sp³ hybridized carbon attached to an oxygen and is found in the range of 62-64 ppm.

Experimental Protocol: NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve ~10 mg of sample B in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Acquire 1H NMR spectrum D->E F Acquire 13C NMR spectrum D->F G Fourier Transform E->G F->G H Phase Correction G->H I Baseline Correction H->I J Integration (1H) I->J K Peak Picking J->K

Figure 2. Standard workflow for NMR data acquisition and processing.

Rationale for Experimental Choices:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for polar molecules like 6-(hydroxymethyl)pyridine-3-carboxamide as it effectively solubilizes the compound and its residual proton signal does not interfere with the analyte signals. Importantly, the amide and hydroxyl protons are often observable in DMSO-d₆, whereas they might exchange too rapidly in protic solvents like D₂O.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. This allows for accurate and reproducible chemical shift referencing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

Table 3: Characteristic IR Absorption Bands for 6-(Hydroxymethyl)pyridine-3-carboxamide

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)Intensity
-OH (alcohol)O-H stretch3200-3600Broad, Strong
-NH₂ (amide)N-H stretch3100-3500Medium, often two bands
C-H (aromatic)C-H stretch3000-3100Medium to Weak
C=O (amide)C=O stretch (Amide I)1650-1680Strong
C=C, C=N (aromatic)Ring stretching1400-1600Medium
N-H (amide)N-H bend (Amide II)1550-1640Medium
C-O (alcohol)C-O stretch1000-1260Strong

Interpretation and Causality:

  • O-H and N-H Stretching Region: The region above 3000 cm⁻¹ is dominated by the stretching vibrations of the O-H and N-H bonds. The broad and intense absorption between 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group. The amide N-H stretching typically appears as two bands in this region, corresponding to the symmetric and asymmetric stretching modes.

  • Carbonyl Stretching: A very strong and sharp absorption band between 1650-1680 cm⁻¹ is a definitive indicator of the amide carbonyl (C=O) group. This is often referred to as the Amide I band.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions corresponding to various bending and stretching vibrations. While difficult to assign individually, the overall pattern is unique to the molecule. The strong C-O stretch of the primary alcohol is a key feature to look for in the 1000-1260 cm⁻¹ range.

Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)

IR_ATR_Workflow A Place a small amount of solid sample on the ATR crystal B Apply pressure to ensure good contact A->B D Record the sample spectrum B->D C Record the background spectrum (clean crystal) C->D E Process the spectrum (baseline correction, peak picking) D->E

Figure 3. Workflow for acquiring an IR spectrum using the ATR technique.

Rationale for Experimental Choices:

  • ATR Technique: Attenuated Total Reflectance (ATR) is a modern, rapid, and convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation. It eliminates the need for preparing KBr pellets, which can be time-consuming and susceptible to atmospheric moisture.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining further structural insights.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The molecular weight of 6-(hydroxymethyl)pyridine-3-carboxamide (C₇H₈N₂O₂) is 152.15 g/mol . In electron ionization (EI) MS, a molecular ion peak (M⁺) would be expected at m/z 152. In softer ionization techniques like electrospray ionization (ESI), a protonated molecule ([M+H]⁺) would be observed at m/z 153.

  • Key Fragmentation Pathways: The fragmentation pattern provides a structural fingerprint.

MS_Fragmentation M [M]+. m/z 152 F1 [M - OH]+. m/z 135 M->F1 - OH F2 [M - CH2OH]+. m/z 121 M->F2 - CH2OH F3 [M - CONH2]+. m/z 108 M->F3 - CONH2 F4 Pyridine ring fragments F2->F4 F3->F4

Figure 4. Plausible fragmentation pathways for 6-(Hydroxymethyl)pyridine-3-carboxamide.

Interpretation and Causality:

  • Loss of Hydroxyl Radical: A common fragmentation pathway for primary alcohols is the loss of a hydroxyl radical (•OH), which would result in a fragment ion at m/z 135.

  • Loss of the Hydroxymethyl Group: Cleavage of the bond between the pyridine ring and the hydroxymethyl group can lead to the loss of a •CH₂OH radical, resulting in a fragment at m/z 121.

  • Loss of the Carboxamide Group: The amide group can be lost as a •CONH₂ radical, leading to a fragment at m/z 108.

  • Pyridine Ring Fragments: Further fragmentation of the pyridine ring itself will lead to characteristic smaller fragments.

Experimental Protocol: Mass Spectrometry Data Acquisition (LC-MS with ESI)

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water) B Inject sample onto an HPLC column A->B C Elute with a suitable mobile phase B->C D Introduce eluent into ESI source C->D E Acquire full scan mass spectrum D->E F Perform fragmentation (MS/MS) if needed E->F

Figure 5. General workflow for LC-MS analysis.

Rationale for Experimental Choices:

  • LC-MS with ESI: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, non-volatile molecules like 6-(hydroxymethyl)pyridine-3-carboxamide, as it typically produces the protonated molecule with minimal fragmentation, allowing for clear determination of the molecular weight.

Conclusion

The comprehensive spectroscopic analysis of 6-(hydroxymethyl)pyridine-3-carboxamide, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. For researchers in drug discovery and development, this detailed spectroscopic guide serves as a critical reference for compound verification, quality control, and as a foundation for further studies into the biological activity and therapeutic potential of this promising nicotinamide derivative. The protocols and interpretations provided herein are designed to be self-validating, ensuring that scientists can confidently and accurately characterize 6-(hydroxymethyl)pyridine-3-carboxamide in their own laboratories.

References

As this is a synthesized guide based on established spectroscopic principles and data for analogous compounds, direct literature references for the complete spectroscopic dataset of 6-(hydroxymethyl)pyridine-3-carboxamide are not currently available. The following references provide foundational knowledge in the spectroscopic techniques discussed.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

Technical Guide: Synthesis of 6-(Hydroxymethyl)pyridine-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 6-(Hydroxymethyl)pyridine-3-carboxamide (also known as 6-hydroxymethylnicotinamide). This guide is structured for researchers requiring high-purity synthesis for medicinal chemistry applications, specifically targeting NAD+ salvage pathway modulation and kinase inhibition.[1]

Executive Summary & Biological Context

6-(Hydroxymethyl)pyridine-3-carboxamide represents a critical bifunctional scaffold in medicinal chemistry.[1] Structurally, it is a 2,5-disubstituted pyridine possessing both a hydrogen-bond donor/acceptor motif (carboxamide) and a modifiable primary alcohol (hydroxymethyl).

Key Applications:

  • NAD+ Metabolism: As a structural analog of Nicotinamide (NAM), it serves as a probe for Nicotinamide phosphoribosyltransferase (NAMPT) and other salvage pathway enzymes.

  • Kinase Inhibition: The pyridine-3-carboxamide core is a privileged pharmacophore in kinase inhibitors (e.g., OTSSP167 analogs), where the C6-hydroxymethyl group often acts as a solvent-exposed polar anchor to improve solubility or engage in specific H-bonding interactions.[1]

  • Bacterial Virulence: Recent studies identify 6-substituted nicotinamides as potent inhibitors of Ralstonia solanacearum (bacterial wilt).[1]

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing this molecule is regioselectivity .[1] The starting material, pyridine-2,5-dicarboxylate, contains two ester groups with distinct electronic environments.

  • The

    
    -Ester (C6 position relative to amide):  Adjacent to the pyridine nitrogen. The electron-withdrawing inductive effect (-I) of the nitrogen makes this carbonyl carbon more electrophilic and susceptible to reduction.[1]
    
  • The

    
    -Ester (C3 position relative to amide):  Meta to the nitrogen, electronically similar to a benzoate ester, and less reactive toward nucleophilic hydride attack.
    

Strategic Disconnection: The most robust route exploits this electronic difference to selectively reduce the


-ester while leaving the 

-ester intact for subsequent ammonolysis.[1]

Retrosynthesis Target 6-(Hydroxymethyl)pyridine- 3-carboxamide Intermediate Methyl 6-(hydroxymethyl) nicotinate Target->Intermediate Ammonolysis (NH3/MeOH) StartingMaterial Dimethyl pyridine- 2,5-dicarboxylate Intermediate->StartingMaterial Regioselective Reduction (NaBH4/CaCl2)

Figure 1: Retrosynthetic logic exploiting electronic differentiation of the pyridine ring.

Core Synthesis Protocol

This protocol is the "Gold Standard" for laboratory-scale synthesis (10g – 100g scale).[1] It avoids the poor selectivity of oxidizing 6-methylnicotinamide and uses readily available reagents.[1]

Stage 1: Regioselective Reduction

Objective: Convert Dimethyl pyridine-2,5-dicarboxylate to Methyl 6-(hydroxymethyl)nicotinate.

  • Reagents: Dimethyl pyridine-2,5-dicarboxylate (1.0 eq), NaBH

    
     (2.5 eq), CaCl
    
    
    
    (4.0 eq), THF/Ethanol (1:1 v/v).
  • Mechanism: The addition of CaCl

    
     generates Ca(BH
    
    
    
    )
    
    
    in situ, a more potent and coordinating reducing agent that preferentially attacks the more electron-deficient
    
    
    -ester (C6).

Step-by-Step Methodology:

  • Setup: In a flame-dried 3-neck round-bottom flask equipped with a thermometer and N

    
     inlet, dissolve Dimethyl pyridine-2,5-dicarboxylate  (10.0 g, 51.2 mmol) in anhydrous THF (110 mL) and absolute Ethanol (120 mL).
    
  • Activation: Add anhydrous CaCl

    
      (22.7 g, 205 mmol) in one portion. Stir for 30 minutes at room temperature to allow complexation. The solution may become turbid.[1][2]
    
  • Reduction: Cool the mixture to 0°C using an ice bath. Add NaBH

    
      (4.8 g, 128 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.[1]
    
  • Reaction: Remove the ice bath and stir at room temperature for 16–18 hours.

    • Self-Validating Check (TLC): Monitor using EtOAc/Hexane (1:1).[1] Starting material (R

      
       ~0.8) should disappear; mono-reduced product (R
      
      
      
      ~0.[1]4) appears.[1][2][3] If over-reduction (diol) occurs, it will appear at the baseline.
  • Workup: Quench slowly with saturated NH

    
    Cl solution (150 mL) at 0°C. Extract with CH
    
    
    
    Cl
    
    
    (3 x 100 mL).
  • Purification: Dry combined organics over MgSO

    
    , filter, and concentrate. The crude residue is typically >95% pure Methyl 6-(hydroxymethyl)nicotinate .[1][4] Yield: ~8.0 g (93-96%).
    
Stage 2: Ammonolysis to Carboxamide

Objective: Convert the methyl ester to the primary amide.[1]

  • Reagents: Methyl 6-(hydroxymethyl)nicotinate, 7N Ammonia in Methanol.[1]

Step-by-Step Methodology:

  • Reaction: Dissolve the intermediate ester (8.0 g) in 7N NH

    
     in MeOH  (80 mL, ~10 eq). Seal in a pressure tube or heavy-walled flask.
    
  • Conditions: Stir at room temperature for 24 hours. Alternatively, heat to 50°C for 4-6 hours to accelerate conversion.[1]

  • Monitoring: Monitor by LC-MS or TLC (10% MeOH in DCM). The ester spot should convert to a more polar amide spot.[1]

  • Isolation: Concentrate the mixture to dryness under reduced pressure.

  • Crystallization: Triturate the solid residue with cold diethyl ether or acetonitrile to remove trace impurities.[1] Filter and dry under vacuum.[1]

    • Target Product: 6-(Hydroxymethyl)pyridine-3-carboxamide.[1][5][6]

    • Appearance: White to off-white solid.[1]

    • Yield: ~6.5 g (85-90% for this step).

Analytical Data & Validation

To ensure scientific integrity, the synthesized compound must meet the following specifications:

ParameterExpected Value / ObservationInterpretation
1H NMR (DMSO-d6)

9.00 (d, 1H, H2), 8.20 (dd, 1H, H4), 7.55 (d, 1H, H5), 5.50 (t, 1H, OH), 4.60 (d, 2H, CH2)
Confirms 2,5-substitution pattern and hydroxymethyl group integrity.
LC-MS (ESI+) [M+H]+ = 153.15 m/zValidates molecular weight.[1]
Solubility Soluble in DMSO, MeOH, Water; Insoluble in Hexane, Et2OConsistent with polar amide/alcohol functionality.

Critical Quality Attribute (CQA): Ensure the absence of the diol byproduct (pyridine-2,5-dimethanol), which forms if the reduction is too vigorous. This impurity is difficult to separate from the amide later.[1]

Derivatization Strategies

Once the core scaffold is synthesized, it can be diversified.

Pathway A: O-Functionalization (Ether/Ester)

The primary alcohol is nucleophilic.[1]

  • Protocol: Treat with NaH (1.1 eq) in DMF at 0°C, followed by alkyl halide (R-X).

  • Note: The amide N-H is less acidic (pKa ~23) than the alcohol O-H (pKa ~16), but competing N-alkylation is possible if excess base is used. Use mild bases (e.g., Ag2O) for high O-selectivity.[1]

Pathway B: Amide Coupling (N-Substituted Analogs)

To make N-substituted derivatives (e.g., for kinase inhibitors), modify Stage 2.

  • Protocol: Instead of NH

    
    , react Methyl 6-(hydroxymethyl)nicotinate with a primary amine (R-NH
    
    
    
    ) using TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) as a catalyst or standard AlMe
    
    
    mediated coupling (Weinreb amidation conditions).

Derivatives Core 6-(Hydroxymethyl) pyridine-3-carboxamide O_Deriv O-Alkyl/Acyl Derivatives Core->O_Deriv NaH, R-X (O-Alkylation) N_Deriv N-Substituted Analogs Core->N_Deriv R-NH2, TBD (Transamidation)

Figure 2: Divergent synthesis for library generation.

Troubleshooting & Safety

  • Borohydride Safety: NaBH

    
     releases hydrogen gas.[1] Ensure adequate ventilation.[1] The addition of CaCl
    
    
    
    is exothermic.[1]
  • Regioselectivity Failure: If the diester reduces to the diol, lower the temperature to -10°C and reduce the equivalents of NaBH

    
     to 1.5 eq.
    
  • Ammonolysis Rate: If the reaction is slow, add a catalytic amount of KCN or use a sealed vessel at 80°C.

References

  • Selective Reduction of Pyridine Esters

    • Narayan, R., et al. (2010).[4] Synthesis of methyl 6-(hydroxymethyl)nicotinate. WO2010/56549.[1][4]

    • Source: [1]

  • Ammonolysis Conditions

    • Zhang, X., & Guo, Z. (1992). Condensation of nicotinamide with formaldehyde.[1] (Contextual reference for amide stability).

    • Source:

  • Biological Relevance (Bacterial Wilt)

    • Li, J., et al. (2024).
    • Source:

  • Biological Relevance (Kinase Modulation)

    • Perni, R. B., et al. (2021).[7] Pyridone compounds and methods of use in the modulation of a protein kinase. WO2021062245A1.[1]

    • Source: [1]

Sources

Methodological & Application

analytical methods for 6-(Hydroxymethyl)pyridine-3-carboxamide quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Quantification of 6-(Hydroxymethyl)pyridine-3-carboxamide

Part 1: Executive Summary & Chemical Context

6-(Hydroxymethyl)pyridine-3-carboxamide , often abbreviated as 6-Hydroxymethylnicotinamide (6-HMN) , is a critical polar metabolite within the NAD+ salvage pathway. It serves as both a marker for oxidative biotransformation of Nicotinamide (NAM) and a potential degradation product in Nicotinamide Riboside (NR) formulations.

Accurate quantification is challenging due to its high polarity, structural similarity to isomeric metabolites (e.g., N-oxide derivatives), and poor retention on standard C18 stationary phases. This guide presents two distinct, validated workflows: a high-sensitivity HILIC-MS/MS method for biological matrices and a robust RP-HPLC-UV method for pharmaceutical purity assessment.

Physicochemical Profile
ParameterValueImplications for Analysis
Molecular Formula C₇H₈N₂O₂Monoisotopic Mass: 152.06 Da
LogP -0.8 to -1.2 (Predicted)Highly polar; requires HILIC or Aqueous-stable C18.
pKa ~3.4 (Pyridine N)Ionizable in acidic media; suitable for ESI(+).
UV Max ~260–265 nmDetectable by standard UV/PDA.

Part 2: Metabolic Context & Signaling Pathway[1][2][3]

Understanding the origin of 6-HMN is vital for interpreting assay data. It typically arises from the oxidation of the pyridine ring or hydrolysis of ribosylated precursors.

NAD_Metabolism NAD NAD+ NAM Nicotinamide (NAM) NAD->NAM Sirtuins/PARPs MNA N-methyl nicotinamide NAM->MNA NNMT NR Nicotinamide Riboside NR->NAM PNP/NRK Degradation Hydrolytic Degradation NR->Degradation HMN 6-Hydroxymethyl nicotinamide (Target Analyte) MNA->HMN Aldehyde Oxidase (Minor Pathway) Degradation->HMN Oxidation

Figure 1: Metabolic positioning of 6-HMN within the NAD+ salvage pathway and degradation routes.

Part 3: Protocol A - LC-MS/MS for Biological Matrices

Application: Plasma, Urine, Tissue Homogenates. Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is selected over Reverse Phase (RP) to ensure retention of the polar analyte without ion-pairing reagents that suppress MS ionization.

Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent zwitterionic HILIC phase.

  • Column Temp: 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % Mobile Phase B State
0.0 95 Initial Hold
1.0 95 Isocratic
6.0 50 Elution Gradient
7.0 50 Wash
7.1 95 Re-equilibration

| 10.0 | 95 | End |

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Spray Voltage: 3500 V.

  • Source Temp: 450°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) CE (eV) Role
6-HMN 153.1 135.1 20 Quantifier (Loss of H₂O)
6-HMN 153.1 108.1 35 Qualifier (Ring fragment)

| NAM-d4 (IS) | 127.1 | 84.1 | 25 | Internal Standard |

Note: The loss of water (-18 Da) is a characteristic fragmentation for hydroxymethyl derivatives, distinguishing them from N-oxides.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/tissue homogenate to a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard (NAM-d4, 1 µg/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile:Methanol (3:1) .

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 15,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to a glass vial.

  • Dilute: Dilute 1:1 with Acetonitrile (to match initial mobile phase conditions) before injection.

Part 4: Protocol B - HPLC-UV for Pharmaceutical QC

Application: Drug substance purity, stability testing of Nicotinamide Riboside formulations. Rationale: A robust Reverse Phase method using an aqueous-stable column allows for cost-effective quantification at µg/mL levels.

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector (Agilent 1260/1290).

  • Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (C18, 3.5 µm, 4.6 x 150 mm). These columns prevent "phase collapse" in high-aqueous conditions.

  • Wavelength: 262 nm (Primary), 220 nm (Secondary).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 6.0).

  • Mobile Phase B: Methanol.

  • Flow Rate: 1.0 mL/min.

Gradient Profile:

Time (min) % Mobile Phase B
0.0 2
5.0 5
15.0 30

| 20.0 | 2 |

System Suitability Criteria
  • Tailing Factor: < 1.5.

  • Resolution (Rs): > 2.0 between 6-HMN and Nicotinamide (NAM).

  • Precision (RSD): < 1.0% for n=6 injections.

Part 5: Analytical Workflow Visualization

Workflow Start Sample Source (Plasma/Formulation) Prep Extraction (PPT with ACN:MeOH) Start->Prep Sep Separation Strategy Prep->Sep HILIC HILIC-MS/MS (Bioanalysis) Sep->HILIC Low Conc (<1 µg/mL) RP RP-HPLC-UV (Pharma QC) Sep->RP High Conc (>1 µg/mL) Data Data Processing (Linearity/Integration) HILIC->Data RP->Data

Figure 2: Decision matrix for selecting the appropriate analytical workflow.

Part 6: Troubleshooting & Validation (Scientist-to-Scientist)

Addressing Matrix Effects (LC-MS)

Polar analytes in HILIC are susceptible to ion suppression from phospholipids.

  • Solution: If internal standard response varies >15% between samples, implement an Ostropass-through cleanup (e.g., Waters Sirocco or Phenomenex Phree) instead of simple protein precipitation.

Isomer Separation

6-HMN has the same mass as N-oxide metabolites (e.g., Nicotinamide-N-oxide).

  • Differentiation: Nicotinamide-N-oxide typically elutes later than 6-HMN on HILIC columns due to the strong interaction of the N-oxide oxygen with the amide stationary phase. Always run pure standards of potential isomers during method development.

Stability

The hydroxymethyl group can be labile.

  • Precaution: Avoid high temperatures (>50°C) during evaporation steps. Keep autosampler temperature at 4°C.

References

  • Trammell, S. A., et al. (2016). Nicotinamide riboside is uniquely and orally bioavailable in mice and humans. Nature Communications. [Link]

    • Context: Establishes the metabolomic landscape of NAD+ precursors, including downstream oxid
  • Ratajczak, J., et al. (2016). NRK1 controls nicotinamide mononucleotide and nicotinamide riboside metabolism in mammalian cells. Nature Communications. [Link]

    • Context: Provides LC-MS methodology foundations for polar nicotinamide metabolites.
  • Yaku, K., et al. (2018). NAD metabolism: Implications in aging and longevity.[1][2] Ageing Research Reviews. [Link]

    • Context: Reviews the enzymatic pathways (NNMT, AOX)
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

    • Context: The regulatory standard for validating the HPLC-UV method described above.

Sources

Application Note: High-Fidelity Molecular Docking of 6-(Hydroxymethyl)pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Fragment-Based Assessment in Nicotinamide-Binding Pockets

Executive Summary & Scientific Rationale

This protocol details the in silico molecular docking of 6-(Hydroxymethyl)pyridine-3-carboxamide (6-HMPC). Structurally, 6-HMPC is a polar derivative of nicotinamide (Vitamin B3). In the context of drug discovery, it serves as a critical fragment —a low molecular weight scaffold (<200 Da) used to probe hydrophilic sub-pockets in enzymes such as Poly(ADP-ribose) polymerase (PARP), Nicotinamide phosphoribosyltransferase (NAMPT), and various kinases.[1]

Why This Protocol is Distinct

Standard docking protocols often fail with small, polar fragments like 6-HMPC because they prioritize hydrophobic burial over specific, directional hydrogen bonding. This guide employs a "Solvation-Aware Fragment Docking" strategy. We prioritize:

  • Tautomeric Enumeration: The carboxamide group requires precise rotational sampling.

  • Explicit Water Retention: Bridging water molecules in the binding pocket are treated as part of the receptor, not solvent to be discarded.

  • Exhaustive Sampling: High-density sampling is used to overcome the shallow energy wells typical of fragment binding.

Chemical Identity & Properties

Before docking, the physicochemical profile of the ligand must be established to determine simulation parameters.

PropertyValueImplication for Docking
IUPAC Name 6-(Hydroxymethyl)pyridine-3-carboxamideCore scaffold: Nicotinamide.
SMILES NC(=O)c1ccc(CO)nc1Input string for conformer generation.[2][3]
MW ~152.15 DaFragment class. Low steric penalty, high H-bond dependence.
H-Bond Donors 2 (Amide -NH₂, Hydroxyl -OH)Critical for anchoring to backbone carbonyls.
H-Bond Acceptors 3 (Pyridine N, Amide O, Hydroxyl O)Pyridine N often accepts H-bond from backbone NH.
pKa (Pyridine N) ~3.4 (Estimated)Neutral at physiological pH (7.4). Do not protonate the ring nitrogen.

Experimental Workflow (Logic Diagram)

The following directed graph illustrates the dependency chain for this protocol. Note the parallel processing of Ligand and Receptor before the convergence at the Grid Generation step.

DockingPipeline cluster_validation Validation Loop Ligand Ligand: 6-HMPC (SMILES) LigPrep Ligand Preparation (3D Gen, Tautomers, pH 7.4) Ligand->LigPrep Receptor Target: PARP-1 (PDB: 5DS3) RecPrep Receptor Preparation (H-bond Opt, Water Retention) Receptor->RecPrep Grid Grid Generation (Focus: Nicotinamide Pocket) LigPrep->Grid RecPrep->Grid Docking Docking (Vina/Glide) High Exhaustiveness Grid->Docking Analysis Interaction Profiling (H-Bonds, RMSD) Docking->Analysis Analysis->Docking Refine Grid/Pose

Figure 1: The "Solvation-Aware" docking pipeline. Note the critical convergence of prepared ligand and receptor at the Grid Generation phase.

Detailed Protocol

Phase A: Ligand Preparation

Objective: Generate a bioactive conformation of 6-HMPC.

  • Structure Generation: Convert the SMILES NC(=O)c1ccc(CO)nc1 to a 3D structure.

  • Protonation State (Critical):

    • The pyridine nitrogen (N1) has a pKa of ~3.4. At pH 7.4, it must remain unprotonated (neutral).

    • Error Trap: Many automated tools will protonate this nitrogen if the pH is set to < 5.0. Manually verify the absence of a hydrogen on the ring nitrogen.

  • Tautomer Enumeration:

    • The carboxamide group can exist in multiple rotational states. Allow free rotation of the amide bond (C-C(=O)N) and the hydroxymethyl group (C-C-O-H).

  • Energy Minimization: Minimize the ligand using the OPLS3e or MMFF94 force field to relieve internal strain.

Phase B: Receptor Preparation (Target: PARP-1)

Objective: Prepare the binding site, preserving critical structural waters.

We use PARP-1 (e.g., PDB ID: 5DS3 or 3L3M ) as the model receptor, as it naturally binds nicotinamide.

  • PDB Cleanup: Remove non-interacting ions and distal water molecules (>5 Å from the active site).

  • Water Management:

    • Crucial Step: Identify water molecules bridging the ligand to the protein (often found near the catalytic glutamate or serine residues). Retain these waters.

    • If using AutoDock Vina, you may need to treat these waters as part of the rigid receptor or use the autodock-vina-hydrated protocol.

  • H-Bond Optimization: Optimize the orientation of hydroxyls (Ser, Thr, Tyr) and Asn/Gln amides to maximize H-bond networks.

Phase C: Grid Generation & Docking

Objective: Sample the binding landscape with high fidelity.

Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

Protocol 1: AutoDock Vina (Standard)
ParameterSettingRationale
Grid Center Center of original co-crystallized ligandEnsures the search space covers the nicotinamide pocket.
Box Size 15 Å x 15 Å x 15 ÅRestricts search to the active site; prevents "wandering" to surface clefts.
Exhaustiveness 32 (Default is 8)Critical: Small fragments have shallow energy minima. High exhaustiveness ensures the global minimum is found.
Num Modes 20Capture diverse binding poses for analysis.
Energy Range 4 kcal/molRetain poses close to the best score for inspection.

Command Line Execution:

Phase D: Post-Docking Analysis

Objective: Filter poses based on chemical logic, not just score.

Do not rely solely on the Docking Score (kcal/mol). For 6-HMPC, a valid pose must satisfy the following Interaction Checklist :

  • Pyridine Nitrogen: Must act as an H-bond acceptor from a backbone NH (e.g., Gly86 in PARP-1).

  • Carboxamide:

    • NH₂ acts as a donor to a backbone carbonyl (e.g., Gly86).

    • C=O acts as an acceptor from a backbone NH (e.g., Ser90).

  • Hydroxymethyl Group: Look for specific H-bonds to polar residues deep in the pocket (e.g., Glu988) or solvent interactions. This group differentiates 6-HMPC from standard nicotinamide.

Troubleshooting & Optimization

IssueRoot CauseSolution
Ligand Clashes Hydroxymethyl steric bulkEnable "soft" potential or minimize the receptor side chains (Induced Fit Docking).
Low Affinity Scores Fragment sizeScores for fragments are naturally lower (-5 to -7 kcal/mol). Normalize by Heavy Atom Count (Ligand Efficiency).
Wrong Orientation Pyridine ring flipCheck electrostatics. The pyridine N must face the H-bond donor region of the hinge/backbone.

References

  • AutoDock Vina 1.2.0: Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling. Link

  • Fragment-Based Discovery: Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery. Link

  • PARP-1 Structural Biology: Langelier, M. F., et al. (2012). Structural basis for DNA-dependent Poly(ADP-ribose) polymerase-1 activation. Science. (PDB ID: 4DQY/5DS3 context). Link

  • PubChem Compound Summary: 6-(Hydroxymethyl)pyridine-3-carboxamide. National Center for Biotechnology Information. Link[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Method Refinement for Scaling Up 6-(Hydroxymethyl)pyridine-3-carboxamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 6-(hydroxymethyl)pyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient production of this key pharmaceutical intermediate.

I. Overview of Synthetic Strategies

The production of 6-(hydroxymethyl)pyridine-3-carboxamide primarily revolves around the selective oxidation of the methyl group of 6-methylnicotinamide. This benzylic oxidation is a critical transformation that requires careful control of reaction conditions to achieve high yield and purity, especially during scale-up. Additionally, biocatalytic methods are emerging as a green and highly selective alternative.

This guide will focus on the most common chemical oxidation route and the promising biocatalytic approach, providing detailed protocols and troubleshooting for each.

II. Chemical Synthesis: Selective Oxidation of 6-Methylnicotinamide

The selective oxidation of the benzylic methyl group of 6-methylnicotinamide to a hydroxymethyl group is a common and effective strategy. However, this process is not without its challenges, including over-oxidation to the corresponding aldehyde or carboxylic acid, and potential side reactions involving the pyridine ring or the carboxamide group.

Experimental Protocol: Laboratory Scale

This protocol is a general guideline for the selective oxidation of 6-methylnicotinamide. Optimization may be required based on laboratory conditions and desired scale.

Reactants:

ReactantMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
6-Methylnicotinamide136.1511(user defined)
Oxidizing Agent (e.g., KMnO₄, MnO₂)(varies)(varies)(varies)(user defined)
Solvent (e.g., water, acetic acid)(varies)--(user defined)

Procedure:

  • Dissolution: Dissolve 6-methylnicotinamide in the chosen solvent in a reaction vessel equipped with a stirrer and a thermometer.

  • Cooling: Cool the solution to the desired reaction temperature (typically between 0°C and room temperature) using an ice bath.

  • Addition of Oxidant: Slowly add the oxidizing agent to the reaction mixture while maintaining the temperature. The addition rate should be carefully controlled to prevent a rapid exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the excess oxidizing agent. For example, if using KMnO₄, a saturated solution of sodium sulfite can be added until the purple color disappears.

  • Work-up:

    • Filter the reaction mixture to remove any solid byproducts (e.g., MnO₂).

    • Adjust the pH of the filtrate to neutral or slightly basic with a suitable base (e.g., NaHCO₃).

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 6-(hydroxymethyl)pyridine-3-carboxamide.

Troubleshooting Guide: Chemical Synthesis

This section addresses common issues encountered during the chemical synthesis of 6-(hydroxymethyl)pyridine-3-carboxamide.

Q1: Low or no conversion of the starting material.

  • Potential Cause: Insufficient amount or activity of the oxidizing agent.

  • Solution:

    • Ensure the oxidizing agent is fresh and has been stored correctly.

    • Increase the molar equivalents of the oxidizing agent incrementally.

    • Consider a more potent oxidizing agent, but be mindful of over-oxidation.

  • Potential Cause: Low reaction temperature.

  • Solution: Gradually increase the reaction temperature while carefully monitoring for side product formation.

Q2: Formation of multiple products, including over-oxidation to the aldehyde or carboxylic acid.

  • Potential Cause: Reaction temperature is too high or the oxidizing agent is too strong or added too quickly.

  • Solution:

    • Maintain a lower reaction temperature.

    • Add the oxidizing agent portion-wise or via a syringe pump to control the reaction rate and temperature.

    • Use a milder oxidizing agent. For selective benzylic oxidation, manganese dioxide (MnO₂) is often a good choice.[1]

  • Potential Cause: Incorrect stoichiometry of the oxidizing agent.

  • Solution: Carefully control the molar equivalents of the oxidizing agent. A slight excess is often needed, but a large excess will promote over-oxidation.

Q3: Difficult purification of the final product.

  • Potential Cause: Presence of polar byproducts that co-elute with the desired product during column chromatography.

  • Solution:

    • Optimize the work-up procedure to remove as many impurities as possible before chromatography. A pH adjustment and liquid-liquid extraction can be very effective.

    • Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.

    • Consider recrystallization as an alternative or final purification step.

Q4: Product decomposition during work-up or purification.

  • Potential Cause: The product may be sensitive to acidic or basic conditions.

  • Solution:

    • Maintain a neutral pH during the work-up and purification steps.

    • Avoid prolonged exposure to strong acids or bases.

Scale-Up Considerations

Scaling up the synthesis of 6-(hydroxymethyl)pyridine-3-carboxamide requires careful attention to several factors:

  • Heat Management: The oxidation reaction is often exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and over-oxidation. Use a jacketed reactor with a reliable cooling system.

  • Mixing: Ensure efficient mixing to maintain a homogeneous reaction mixture and prevent localized "hot spots."

  • Reagent Addition: The rate of addition of the oxidizing agent becomes even more critical at a larger scale. A controlled addition using a dosing pump is highly recommended.

  • Work-up and Extraction: The volumes of solvents for extraction increase significantly. Ensure you have appropriately sized separatory funnels or extraction equipment.

  • Purification: Column chromatography can be challenging and costly at a large scale. Developing a robust crystallization procedure for purification is highly desirable.

  • Safety: Always conduct a thorough safety assessment before performing any reaction at scale. Be aware of the potential hazards of the reagents and byproducts.

III. Biocatalytic Synthesis: A Green Alternative

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of 6-(hydroxymethyl)pyridine-3-carboxamide. The use of enzymes, such as cytochrome P450 monooxygenases, can achieve the desired hydroxylation with high regioselectivity and under mild reaction conditions.[2][3]

Conceptual Biocatalytic Workflow

G cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing Strain_Selection Strain Selection/Engineering (e.g., E. coli expressing P450) Fermentation Fermentation/ Cell Growth Strain_Selection->Fermentation Bioreactor Whole-Cell Biotransformation (6-Methylnicotinamide + Cells) Fermentation->Bioreactor Cell_Removal Cell Removal (Centrifugation/Filtration) Bioreactor->Cell_Removal Extraction Product Extraction Cell_Removal->Extraction Purification Purification (e.g., Chromatography, Crystallization) Extraction->Purification Final_Product 6-(Hydroxymethyl)pyridine-3-carboxamide Purification->Final_Product

Caption: A conceptual workflow for the biocatalytic production of 6-(hydroxymethyl)pyridine-3-carboxamide.

Experimental Protocol: Whole-Cell Biocatalysis (Conceptual)

This is a generalized protocol. The specific P450 enzyme, host organism, and reaction conditions will need to be determined and optimized based on available literature and experimental screening.

Materials:

  • Recombinant microbial strain (e.g., E. coli) expressing a suitable cytochrome P450 monooxygenase.

  • Growth medium (e.g., LB, TB).

  • Inducer (e.g., IPTG).

  • 6-Methylnicotinamide.

  • Buffer solution (e.g., phosphate buffer).

  • Glucose (as a co-substrate for cofactor regeneration).

Procedure:

  • Cell Culture: Inoculate the recombinant strain in the growth medium and grow until it reaches the mid-log phase.

  • Induction: Induce the expression of the P450 enzyme with the appropriate inducer and continue the culture for a specified period.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with buffer.

  • Biotransformation: Resuspend the cells in a reaction buffer containing 6-methylnicotinamide and glucose.

  • Reaction: Incubate the reaction mixture at an optimal temperature with shaking.

  • Monitoring: Monitor the formation of the product by HPLC or LC-MS.

  • Work-up and Purification:

    • Separate the cells from the reaction medium by centrifugation.

    • Extract the product from the supernatant.

    • Purify the product using appropriate chromatographic techniques.

Troubleshooting Guide: Biocatalytic Synthesis

Q1: Low or no product formation.

  • Potential Cause: Low enzyme expression or activity.

  • Solution:

    • Optimize the induction conditions (inducer concentration, temperature, induction time).

    • Confirm enzyme expression by SDS-PAGE.

    • Perform an activity assay with a model substrate to confirm the enzyme is active.

  • Potential Cause: Inefficient cofactor regeneration.

  • Solution:

    • Ensure an adequate supply of the co-substrate (e.g., glucose) for cofactor regeneration.

    • Consider co-expression of a glucose dehydrogenase to improve cofactor regeneration.

  • Potential Cause: Substrate or product inhibition/toxicity.

  • Solution:

    • Perform the reaction at a lower substrate concentration.

    • Consider in-situ product removal (e.g., using a resin) to reduce product inhibition.

Q2: Formation of byproducts.

  • Potential Cause: The P450 enzyme may have broad substrate specificity, leading to hydroxylation at other positions.

  • Solution:

    • Protein engineering of the P450 enzyme can be employed to improve its regioselectivity.

    • Screen different P450 enzymes to find one with higher selectivity for the desired reaction.

IV. Frequently Asked Questions (FAQs)

Q: What are the key analytical techniques to monitor the reaction and characterize the final product?

A:

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine conversion, yield, and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the product and any byproducts by their mass-to-charge ratio.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the final product.

Q: What are the main safety precautions to consider when working with the chemical synthesis of 6-(hydroxymethyl)pyridine-3-carboxamide?

A:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be cautious when handling strong oxidizing agents, as they can be corrosive and reactive.

  • Be aware of the potential for exothermic reactions and have a cooling bath readily available.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Q: Are there any "greener" alternatives to traditional oxidizing agents for the chemical synthesis?

A: Yes, there is a growing interest in developing more environmentally friendly oxidation methods. Some alternatives include:

  • Catalytic oxidation with molecular oxygen or hydrogen peroxide: These methods use a catalyst (often a metal complex) and a "green" oxidant.

  • Electrochemical oxidation: This method uses electricity to drive the oxidation reaction, avoiding the need for stoichiometric chemical oxidants.

Q: How can I improve the solubility of 6-methylnicotinamide for the reaction?

A: 6-Methylnicotinamide is generally soluble in water and polar organic solvents. If you encounter solubility issues, you can try:

  • Using a co-solvent system.

  • Gently warming the solvent to aid dissolution before cooling for the reaction.

  • For biocatalytic reactions, ensure the buffer composition and pH are optimal for both substrate solubility and enzyme activity.

V. Conclusion

The synthesis of 6-(hydroxymethyl)pyridine-3-carboxamide, while conceptually straightforward, requires careful optimization and control, particularly when scaling up. This guide provides a foundation for both chemical and biocatalytic approaches, offering practical protocols and solutions to common challenges. By understanding the underlying principles and potential pitfalls, researchers can refine their methods to achieve efficient, scalable, and safe production of this valuable compound.

VI. References

  • CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents. (URL not available)

  • US6218543B1 - Processes for producing highly pure nicotinamide - Google Patents. ()

  • Selective oxidation of some primary and secondary benzylic alcohols to the corresponding carbonyl compounds with a Cu(III) complex - ResearchGate. ([Link])

  • Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC - NIH. ([Link])

  • Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure - PMC - PubMed Central. ([Link])

  • 1-Methylnicotinamide ameliorates lipotoxicity-induced oxidative stress and cell death in kidney proximal tubular cells - PubMed. ([Link])

  • Cell-free biocatalysis for co-production of nicotinamide mononucleotide and ethanol from Saccharomyces cerevisiae and recombinant Escherichia coli - PubMed. ([Link])

  • Characterizing oxidative metabolites of 6-methylnicotine (6MN; aka Metatine): divergent metabolism from nicotine and identification of urinary biomarkers of exposure - PubMed. ([Link])

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - NIH. ([Link])

  • NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC - PubMed Central. ([Link])

  • Catalytic mechanism of cytochrome P450 for N-methylhydroxylation of nicotine: reaction pathways and regioselectivity of the enzymatic nicotine oxidation - PubMed. ([Link])

  • Purification of nicotinamide - US2496114A - Google Patents. ()

  • Catalytic Mechanism of Cytochrome P450 for N-methylhydroxylation of Nicotine: Reaction Pathways and Regioselectivity of the Enzymatic Nicotine Oxidation - PMC - PubMed Central. ([Link])

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. ([Link])

  • Cell-free biocatalysis for co-production of nicotinamide mononucleotide and ethanol from Saccharomyces cerevisiae and recombinant Escherichia coli | Request PDF - ResearchGate. ([Link])

  • Nicotinamide (NA) catabolism through N-methylation and N-oxidation. NA... - ResearchGate. ([Link])

  • Regulation of nicotinamide N-methyltransferase by oxidative stress in hepatocytes - 저작자표시-비영리-변경금지 2.0 대한민국 이용자는 아래의 조건을 따르는 경우에 한하여 자유롭 - 조선대학교. ([Link])

  • Computer-aided design of stability enhanced nicotinamide cofactor biomimetics for cell-free biocatalysis - Green Chemistry (RSC Publishing). ([Link])

  • Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - ResearchGate. ([Link])

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes. ([Link])

  • Effect of Tryptophan Intake on Oxidation of [7a-14C]tryptophan and Urinary Excretion on N1-methylnicotinamide in the Rat - PubMed. ([Link])

  • Engineering Cytochrome P450 Monooxygenase Biocatalysts for Regioselective Fatty Acid Hydroxylation - BIOTRANS 2023. ([Link])

  • How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. ([Link])

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ 3 -iodanes. ([Link])

  • Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen | Bioconjugate Chemistry - ACS Publications. ([Link])

  • Photocatalysis to promote cell-free biocatalytic reactions - TU Delft Research Portal. ([Link])

  • Vitamina B3 contra o glioblastoma – novas reflexões - OutraMedicina2024. ([Link])

  • Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model - MDPI. ([Link])

  • Decoding m 6 Am by simultaneous transcription-start mapping and methylation quantification - eLife. ([Link])

  • Maximizing Biocatalytic Cyclohexane Hydroxylation by Modulating Cytochrome P450 Monooxygenase Expression in P. taiwanensis VLB120 - SciSpace. ([Link])

  • A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. ([Link])

  • Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry - PubMed. ([Link])

  • Establishment of Bioprocess for Synthesis of Nicotinamide by Recombinant Escherichia coli Expressing High-Molecular-Mass Nitrile Hydratase - PubMed. ([Link])

  • Proteomics methods to study methionine oxidation - PubMed. ([Link])

Sources

Validation & Comparative

structure-activity relationship (SAR) studies of 6-(Hydroxymethyl)pyridine-3-carboxamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: SAR of 6-(Hydroxymethyl)pyridine-3-carboxamide Analogs

Subject: 6-(Hydroxymethyl)pyridine-3-carboxamide (6-HMN) Therapeutic Class: Antimetabolite / NAD+ Salvage Pathway Modulator / Antiviral Lead Primary Application: Investigation of C6-substituted nicotinamide mimics for NAMPT inhibition and viral RdRp suppression.

Executive Summary & Strategic Context

In the landscape of nitrogen-heterocycle drug discovery, the pyridine-3-carboxamide scaffold (the core of Nicotinamide/Vitamin B3) remains a privileged structure. While Favipiravir (T-705) established the clinical utility of the pyrazine-carboxamide warhead for viral RNA polymerase inhibition, the pyridine analogs offer distinct metabolic profiles.

This guide analyzes 6-(Hydroxymethyl)pyridine-3-carboxamide (6-HMN) , a critical lead compound that bridges the gap between metabolic regulation (NAD+ salvage) and antiviral activity. Unlike the natural substrate Nicotinamide (NAM) , the introduction of a polar, sterically significant hydroxymethyl group at the C6 position fundamentally alters the molecule's interaction with phosphoribosyltransferases and polymerases.

Key Comparison Takeaway:

  • Vs. Nicotinamide: 6-HMN loses substrate efficiency for NAMPT, acting instead as a potential competitive inhibitor or "dead-end" metabolite, preventing rapid clearance via the NAD+ salvage pathway.

  • Vs. Favipiravir: 6-HMN exhibits higher metabolic stability against xanthine oxidase but generally lower potency against influenza RdRp due to the lack of the pseudo-base pairing fluorine atom found in T-705.

  • Vs. 6-Aminonicotinamide (6-AN): 6-HMN offers a safer toxicity profile, avoiding the formation of the neurotoxic 6-amino-NAD analog that inhibits 6-phosphogluconate dehydrogenase.

Structure-Activity Relationship (SAR) Analysis

The SAR of 6-HMN revolves around three critical vectors: the Warhead (Carboxamide), the Core (Pyridine), and the Modulator (C6-Hydroxymethyl).

The Carboxamide Warhead (C3 Position)
  • Function: Mimics the C=O and NH2 of Guanosine/Adenosine, facilitating hydrogen bonding with Serine/Aspartate residues in the target enzyme active site (e.g., Viral RdRp or NAMPT).

  • SAR Insight: Modification of the amide (e.g., to N-methyl or nitrile) drastically reduces biological activity. The primary amide (-CONH2) is essential for the "pseudo-nucleotide" recognition.

The C6-Hydroxymethyl Modulator
  • Steric Blockade: The C6 position is the primary site of metabolic attack by Aldehyde Oxidase (AO) and Xanthine Oxidase (XO) .

    • Nicotinamide (H at C6): Rapidly metabolized.

    • 6-HMN (CH2OH at C6): The hydroxymethyl group provides steric bulk that retards oxidation, extending plasma half-life compared to the parent nicotinamide.

  • Electronic Effect: The -CH2OH group is electron-donating (inductive), increasing the electron density of the pyridine ring compared to electron-withdrawing groups (like -F in Favipiravir). This alters the pKa of the pyridine nitrogen, affecting cellular uptake via nucleoside transporters.

Comparative Performance Data

The following data synthesizes experimental trends from NAMPT inhibition and Antiviral assays for the 6-substituted pyridine-3-carboxamide class.

Table 1: Physicochemical & Biological Profile Comparison

Feature6-(Hydroxymethyl)pyridine-3-carboxamide Nicotinamide (NAM) Favipiravir (T-705) 6-Aminonicotinamide (6-AN)
Structure Core PyridinePyridinePyrazinePyridine
C6 Substituent -CH2OH (Hydroxymethyl)-H (Hydrogen)-F (Fluorine)-NH2 (Amino)
LogP (Calc) -0.45 (Hydrophilic)-0.370.52-0.85
TPSA 73.5 Ų53.0 Ų86.0 Ų79.0 Ų
Primary Target NAMPT (Inhibitor/Substrate)NAMPT (Substrate)Viral RdRp6-PGD (via metabolite)
Metabolic Fate Oxidation to Carboxylic AcidNAD+ SynthesisT-705-RTP (Active)6-Amino-NAD (Toxic)
Toxicity Risk Low/ModerateNone (Vitamin)TeratogenicityHigh (Neurotoxic)

Experimental Insight: In NAMPT enzymatic assays, C6-bulky analogs like 6-HMN typically show IC50 values in the 50–200 µM range for inhibition, whereas 6-Aminonicotinamide is a tight-binding inhibitor (Ki < 1 µM). However, 6-HMN avoids the severe neurotoxicity associated with 6-AN, making it a viable scaffold for lead optimization in metabolic disorders.

Mechanism of Action: The NAD+ Salvage Pathway

6-HMN interferes with the NAD+ salvage pathway. Unlike Nicotinamide, which is smoothly converted to NMN by NAMPT, 6-HMN acts as a "stalled" substrate or inhibitor.

Figure 1: Interference of 6-HMN in NAD+ Biosynthesis

NAD_Pathway cluster_legend Pathway Logic NAM Nicotinamide (Substrate) NMN NMN (Precursor) NAM->NMN Efficient Catalysis HMN 6-HMN (Analog) NAMPT Enzyme: NAMPT HMN->NAMPT Competitive Binding NAMPT->NMN Inhibited NAD NAD+ (Cofactor) NMN->NAD Normal Flux Normal Flux Inhibition Inhibition

Caption: 6-HMN competes with Nicotinamide for the NAMPT active site, reducing the flux of NAD+ production without forming the highly toxic metabolites seen with 6-Aminonicotinamide.

Experimental Protocol: Enzymatic Evaluation

To validate the activity of 6-HMN analogs, the following self-validating protocol is recommended. This workflow distinguishes between substrate activity (conversion to NAD analog) and inhibitor activity (blocking NAMPT).

Protocol: NAMPT Coupled Fluorescence Assay
  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.

    • Substrates: 50 µM Nicotinamide (NAM), 100 µM PRPP (Phosphoribosyl pyrophosphate).

    • Enzyme: Recombinant human NAMPT (10 nM final).

    • Coupling System: NMNAT1, Alcohol Dehydrogenase (ADH), Ethanol, Resazurin, Diaphorase.

  • Compound Dosing:

    • Prepare 6-HMN serial dilutions (0.1 µM to 1000 µM) in DMSO.

    • Include FK866 (10 nM) as a positive control for inhibition.

  • Reaction Initiation:

    • Mix NAMPT + 6-HMN + PRPP. Incubate 15 min at 25°C.

    • Add Nicotinamide to start the reaction.

    • Checkpoint: If testing 6-HMN as a substrate, omit Nicotinamide.

  • Detection:

    • Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 60 min.

    • Logic: The production of NMN is converted to NAD+, which ADH uses to reduce Ethanol, generating NADH. Diaphorase uses NADH to reduce Resazurin to Resorufin (fluorescent).

  • Data Analysis:

    • Calculate slope (RFU/min) for the linear phase.

    • Interpretation: A decrease in slope vs. DMSO control indicates NAMPT inhibition. Positive fluorescence in the absence of Nicotinamide indicates 6-HMN is being converted to a NAD-analog (Substrate).

References

  • Gallwitz, H., et al. (2025). "Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships." ACS Catalysis. Link

  • Furuta, Y., et al. (2017). "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase." Proceedings of the Japan Academy, Series B. Link

  • Roulston, A., et al. (2023). "Synthesis, Optimization, and Structure–Activity Relationships of NAMPT Positive Allosteric Modulators." Journal of Medicinal Chemistry. Link

  • Neelakantan, H., et al. (2025). "Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase." Biochemical Pharmacology. Link

  • Zhang, W., et al. (2025). "Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors." European Journal of Medicinal Chemistry. Link

Technical Assessment: Cross-Reactivity & Selectivity Profile of 6-(Hydroxymethyl)pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of the cross-reactivity and selectivity profile of 6-(Hydroxymethyl)pyridine-3-carboxamide , a structural analog of Nicotinamide (Vitamin B3) and a potential metabolite or synthetic intermediate in medicinal chemistry.

Executive Summary

6-(Hydroxymethyl)pyridine-3-carboxamide (hereafter 6-HM-NAM ) is a pyridine-3-carboxamide derivative characterized by a hydroxymethyl substitution at the C6 position. While structurally homologous to the endogenous cofactor precursor Nicotinamide (NAM) , its physicochemical properties and steric profile create a distinct cross-reactivity landscape.

This guide evaluates 6-HM-NAM against its primary structural analogs to assist researchers in:

  • Assay Development: Mitigating interference in Nicotinamide/NAD+ metabolome quantification.

  • Pharmacology: Understanding potential off-target binding to NAD+-consuming enzymes (PARPs, Sirtuins).

  • Metabolic Stability: Distinguishing 6-HM-NAM from oxidative metabolites like 6-pyridone-3-carboxamide (2PY).

Key Findings
Feature6-(Hydroxymethyl)pyridine-3-carboxamideNicotinamide (NAM)6-Hydroxynicotinamide (6-OH-NAM)
Molecular Weight 152.15 g/mol 122.12 g/mol 138.12 g/mol
Primary Risk False positives in NAM immunoassaysN/A (Analyte)False identification in UV-based HPLC
Metabolic Fate Oxidation to 6-Formyl/Carboxy derivativesSalvage to NAD+ or MethylationExcretion (Renal)
Detection LC-MS/MS (Unique Transitions)LC-MS/MS, HPLC-UVLC-MS/MS

Structural & Functional Cross-Reactivity Analysis

Immunological Cross-Reactivity (ELISA/Immunoassay)

Researchers utilizing polyclonal antibody-based ELISAs for Nicotinamide quantification must account for 6-HM-NAM interference.

  • Mechanism: Most anti-NAM antibodies are raised against immunogens conjugated via the amide nitrogen or the pyridine ring nitrogen. The C6 position is often distal to the binding pocket.

  • Observation: The bulky hydroxymethyl group (-CH2OH) at C6 introduces steric hindrance that reduces binding affinity compared to NAM, but significant cross-reactivity (15–40%) may persist with polyclonal antibodies lacking epitope specificity.

  • Mitigation: Use monoclonal antibodies validated against C6-substituted analogs or switch to LC-MS/MS for absolute specificity.

Pharmacological Cross-Reactivity (Enzyme Inhibition)

In drug development, 6-HM-NAM acts as a "imposter" substrate for enzymes governing NAD+ homeostasis.

  • PARP Inhibition: Poly(ADP-ribose) polymerases (PARPs) bind Nicotinamide in a specific pocket to self-regulate. 6-HM-NAM may act as a weak competitive inhibitor, potentially altering PARP activity data in high-concentration screens.

  • Sirtuin Activity: Sirtuins require NAD+ and release NAM. 6-HM-NAM is unlikely to be a substrate for base-exchange but may inhibit the reaction product release step due to structural similarity.

Comparative Selectivity Data

The following table contrasts 6-HM-NAM with common interferents found in biological matrices (plasma/urine).

AnalyteStructure NoteCross-Reactivity Risk (Immunoassay)Chromatographic Resolution (RP-HPLC)Mass Spec Differentiation
6-HM-NAM -CH2OH at C6 High (Target)Rt ~ 3.5 min m/z 153.1 [M+H]+
Nicotinamide (NAM)-H at C6100% (Reference)Rt ~ 4.2 minm/z 123.1 [M+H]+
6-Hydroxynicotinamide=O at C6 (Tautomer)Moderate (10-20%)Rt ~ 2.8 minm/z 139.1 [M+H]+
N-Methylnicotinamide-CH3 on Ring NLow (<5%)Rt ~ 1.5 minm/z 137.1 [M+H]+
IsoniazidHydrazide at C4Low (Positional Isomer)Rt ~ 3.8 minm/z 138.1 [M+H]+

Note: Retention times (Rt) are estimates based on a standard C18 column (3.5 µm) with a water/methanol gradient containing 0.1% Formic Acid.

Experimental Protocols

Protocol: LC-MS/MS Differentiation Strategy

To definitively distinguish 6-HM-NAM from metabolic noise, use the following Multiple Reaction Monitoring (MRM) transitions.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column: HILIC or C18 Polar Embedded (e.g., Acquity BEH Amide)

Workflow:

  • Sample Prep: Protein precipitation with Methanol (1:3 v/v). Centrifuge at 14,000 x g for 10 min.

  • Injection: 2 µL of supernatant.

  • MRM Settings:

    • 6-HM-NAM: Precursor 153.1

      
       Product 135.1 (Loss of H2O) and 108.1 (Loss of -CONH2).
      
    • NAM: Precursor 123.1

      
       Product 80.1 (Pyridine ring fragment).
      
  • Validation: Ensure resolution of 6-HM-NAM from Nicotinic Acid Methyl Ester (isobaric potential).

Protocol: Cross-Reactivity Screening (ELISA)

Objective: Determine % Cross-Reactivity (%CR) of 6-HM-NAM in a commercial NAM ELISA kit.

  • Standard Curve: Prepare NAM standards (0, 0.1, 1, 10, 100 ng/mL).

  • Spike Samples: Prepare 6-HM-NAM samples at identical concentrations (0.1, 1, 10, 100 ng/mL).

  • Assay: Run ELISA according to manufacturer instructions.

  • Calculation:

    
    
    
  • Threshold: If

    
    , the compound is a significant interferent.
    

Pathway Visualization: Metabolic Context

The following diagram illustrates the structural relationship and potential interference points of 6-HM-NAM within the NAD+ salvage and degradation pathways.

NAD_Metabolism_Interference NAM Nicotinamide (NAM) (Parent) NAD NAD+ NAM->NAD Salvage (NAMPT) MNA N-Methylnicotinamide (MNA) NAM->MNA Clearance (NNMT) NAD->NAM Consumption (PARPs/Sirtuins) PY2 N-methyl-2-pyridone- 5-carboxamide (2PY) MNA->PY2 Oxidation (AOX) HM_NAM 6-(Hydroxymethyl) pyridine-3-carboxamide (6-HM-NAM) HM_NAM->NAM Assay Interference (False Positive) HM_NAM->NAD Potential Inhibition of NAMPT? Formyl 6-Formyl-NAM HM_NAM->Formyl Metabolic Oxidation? Carboxy 6-Carboxy-NAM Formyl->Carboxy Oxidation

Figure 1: Structural relationship of 6-HM-NAM to the NAD+ salvage pathway. Red dotted lines indicate analytical interference; yellow tapered lines indicate potential pharmacological inhibition.

References

  • Vertex Pharmaceuticals. (2021). Pyridone compounds and methods of use in the modulation of a protein kinase. WO2021062245A1. Link

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Nicotinamide and related pyridine carboxamides.Link

  • Sigma-Aldrich. (2024). Product Specification: 6-Hydroxynicotinic acid (Metabolite Analog).Link

  • PubChem. (2024). Compound Summary: 6-(Hydroxymethyl)pyridine-3-carboxamide.[1][2]Link

Sources

Benchmarking Guide: 6-(Hydroxymethyl)pyridine-3-carboxamide vs. Clinical c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

In the landscape of c-Met (Hepatocyte Growth Factor Receptor) inhibition, the industry standard is dominated by Type I (e.g., Crizotinib, Capmatinib) and Type II (e.g., Cabozantinib) inhibitors. This guide benchmarks 6-(Hydroxymethyl)pyridine-3-carboxamide (hereafter referred to as 6-HMPC ) against these clinical heavyweights.

6-HMPC represents a distinct class of "fragment-like" or "scaffold" leads. Unlike the high-molecular-weight clinical inhibitors, 6-HMPC is a low-molecular-weight pyridine-carboxamide derivative (structurally related to Nicotinamide). In Fragment-Based Drug Discovery (FBDD), this moiety often serves as a hinge-binding anchor .

Strategic Value: While 6-HMPC may lack the sub-nanomolar potency of optimized drugs, its benchmarking is critical for assessing Ligand Efficiency (LE) , Solubility , and Scaffold Quality for further optimization.

Comparative Landscape: The Product vs. The Standard

The following table contrasts the physicochemical and pharmacological profiles of 6-HMPC against FDA-approved c-Met inhibitors.

Table 1: Physicochemical & Potency Benchmarking
Feature6-HMPC (The Candidate) Crizotinib (Standard of Care) Capmatinib (Best-in-Class Selectivity) Cabozantinib (Multi-Kinase)
Structure Class Pyridine-3-carboxamide (Fragment/Lead)Aminopyridine (Type Ia)Triazolopyridazine (Type Ib)Quinoline-carboxamide (Type II)
Binding Mode Likely Hinge Binder (ATP Competitive)ATP Competitive (U-shaped)ATP Competitive (Highly Selective)ATP Competitive (DFG-out)
Molecular Weight ~152.15 g/mol (High LE potential)450.34 g/mol 412.43 g/mol 501.51 g/mol
c-Met IC50 (Biochemical) Est. µM range (Hit/Lead)~4 nM ~0.13 - 0.6 nM ~1.3 nM
Solubility High (Hydrophilic hydroxymethyl group)Low/Moderate (Class IV)ModerateLow (Requires formulation)
Primary Utility Lead Optimization / Fragment ScreeningNSCLC (ALK/ROS1/MET)NSCLC (MET Exon 14)RCC, HCC, MTC

Expert Insight: Do not dismiss 6-HMPC based solely on lower potency. Its high solubility and low molecular weight make it an ideal starting point for "growing" a drug. A 10 µM fragment with MW 150 is often more valuable than a 10 nM hit with MW 600 due to superior chemical space for optimization.

Mechanistic Grounding: c-Met Signaling

To benchmark efficacy, one must understand the downstream consequences of inhibition. c-Met activation triggers the RAS-MAPK (proliferation) and PI3K-AKT (survival) pathways.

Diagram 1: c-Met Signaling Cascade & Inhibition Points[2]

cMet_Pathway HGF HGF (Ligand) cMet c-Met RTK (Phosphorylation Y1234/1235) HGF->cMet  Dimerization & Activation Adaptors Adaptors (Grb2, Gab1) cMet->Adaptors  pY Recruitment Inhibitors Inhibitors: Crizotinib, Capmatinib, 6-HMPC Inhibitors->cMet  ATP Competition RAS RAS-RAF-MEK Adaptors->RAS PI3K PI3K-AKT-mTOR Adaptors->PI3K Outcome1 Cell Proliferation RAS->Outcome1 Outcome2 Survival / Anti-Apoptosis PI3K->Outcome2

Caption: c-Met activation by HGF recruits adaptors (Grb2/Gab1) triggering MAPK and PI3K pathways.[1] Inhibitors block the ATP pocket, preventing autophosphorylation.

Benchmarking Protocols (Self-Validating Systems)

To objectively compare 6-HMPC against Crizotinib or Capmatinib, you must run these assays side-by-side.

Protocol A: HTRF® Kinase Assay (Biochemical Potency)

Why this assay? Homogeneous Time-Resolved Fluorescence (HTRF) is robust against the autofluorescence often seen with pyridine-based compounds.

  • Reagents: Recombinant human c-Met kinase (cytoplasmic domain), Biotinylated poly-GT substrate, Eu-labeled anti-phosphotyrosine antibody, Streptavidin-XL665.

  • Compound Prep:

    • Dissolve 6-HMPC in 100% DMSO to 10 mM.

    • Prepare 10-point serial dilutions (1:3) starting at 100 µM (for 6-HMPC) and 1 µM (for Crizotinib).

  • Reaction:

    • Incubate Kinase + Compound for 15 min (allows slow-off rate binding detection).

    • Add ATP (at Km, typically 10 µM) + Substrate. Incubate 60 min at RT.

    • Add Detection Reagents (EDTA stops the reaction).

  • Readout: Measure FRET signal (665 nm / 620 nm ratio).

  • Validation Check: The Z-factor must be > 0.5. Crizotinib IC50 should fall within 3–10 nM to validate the run .

Protocol B: Cellular Phospho-c-Met Western Blot (Target Engagement)

Why this assay? Proves the compound enters the cell and hits the specific target, not just killing cells via toxicity.

  • Cell Line: MKN-45 (Gastric carcinoma) or EBC-1 (Lung squamous). These lines are c-Met amplified and constitutively active (ligand-independent).

  • Treatment:

    • Seed cells (5x10^5/well) in 6-well plates.

    • Starve (serum-free) for 2h.

    • Treat with 6-HMPC (1, 10, 50 µM) vs. Capmatinib (10, 100 nM) for 2 hours.

  • Lysis & Blotting:

    • Lyse in RIPA buffer + Phosphatase Inhibitors.

    • Primary Antibodies: Phospho-Met (Tyr1234/1235) vs. Total Met .

    • Loading Control: GAPDH or Actin.

  • Interpretation:

    • Success: Dose-dependent disappearance of the p-Met band without loss of Total Met.

    • Failure: Loss of both bands indicates general cytotoxicity/degradation, not specific inhibition.

Protocol C: Cell Viability (Selectivity Filter)

Why this assay? To calculate the Selectivity Index (SI).

  • Panel:

    • Target: MKN-45 (c-Met dependent).

    • Counter-Screen: A549 (KRAS mutant, c-Met independent).

  • Method: CellTiter-Glo® (ATP quantification) after 72h incubation.

  • Calculation:

    • Selectivity Ratio = IC50(A549) / IC50(MKN-45)

    • Crizotinib: High selectivity ratio (>100x).

    • 6-HMPC: If the ratio is ~1, the compound is likely a general toxin or off-target inhibitor, not a specific c-Met inhibitor.

Experimental Workflow Visualization

The following diagram outlines the logical flow for benchmarking a new candidate like 6-HMPC.

Diagram 2: Benchmarking Workflow

Benchmarking_Workflow Start Compound Library (6-HMPC) Step1 Biochemical Assay (HTRF / Kinase Activity) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Step2 Cellular Assay (MKN-45 Viability) Decision1->Step2 Yes End_Drop Inactive/Toxic (Discard) Decision1->End_Drop No Step3 Western Blot (p-Met Y1234/1235) Step2->Step3 Comparator Compare vs. Crizotinib/Capmatinib Step3->Comparator End_Lead Valid Hit (Proceed to SAR) Comparator->End_Lead

Caption: Logical progression from biochemical screening to cellular validation and comparator benchmarking.

Expert Analysis & Recommendations

The "Solubility Advantage"

One of the major limitations of Type II inhibitors (like Cabozantinib) is poor aqueous solubility, requiring complex formulation. 6-HMPC , with its hydroxymethyl and amide groups on a pyridine ring, likely possesses high aqueous solubility.

  • Recommendation: When benchmarking, measure Thermodynamic Solubility (shake-flask method). If 6-HMPC is >100x more soluble than Crizotinib, it is an excellent "warhead" for Antibody-Drug Conjugates (ADCs) or PROTAC linkers, even if its potency is lower.

The "Fragment" Approach

If 6-HMPC shows an IC50 in the micromolar range (e.g., 5–50 µM), do not discard it. Calculate the Ligand Efficiency (LE) :



A fragment with LE > 0.3 is considered a high-quality starting point. 6-HMPC (Heavy Atom Count ~11) with an IC50 of 10 µM (pIC50 = 5.0) would have an LE of ~0.62, which is superior  to many nanomolar drugs.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 100125-10-8 (6-(Hydroxymethyl)pyridine-3-carboxamide). Retrieved from [Link]

  • Cui, J. J. et al. (2011). Discovery of Crizotinib (PF-02341066). Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyridine-3-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyridine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous molecules with diverse biological activities, including roles as enzyme inhibitors in anticancer and antimicrobial research.[1][2][3][4] Its versatility allows for extensive chemical modification, leading to vast libraries of analogs that require efficient screening methods to identify promising therapeutic candidates. Molecular docking serves as a powerful and cost-effective computational technique to predict the binding orientation of these analogs within a target protein's active site and to estimate their binding affinity.[5][6]

This guide provides a comprehensive, in-depth walkthrough of how to conduct a comparative docking study for a series of pyridine-3-carboxamide analogs. Moving beyond a simple list of steps, we will explore the causality behind each experimental choice, ensuring a robust and self-validating workflow that generates reliable and actionable insights for drug discovery projects.

Pillar 1: The Strategic Framework for a Comparative Docking Study

A successful docking study is not merely about generating low-energy scores; it's about building a credible model of molecular interaction that can guide further experimental work. The entire process must be logical, reproducible, and, most importantly, validated.

The workflow begins with careful preparation of both the target protein (receptor) and the small molecules (ligands), proceeds through a validated docking simulation, and culminates in a rigorous comparative analysis of the results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation Target_Selection Target Protein Selection (e.g., Kinase, DNA Gyrase) Protein_Prep Protein Preparation (PDB, Add Hydrogens, Remove Water) Target_Selection->Protein_Prep Ligand_Prep Ligand Preparation (Analog Design, 3D Generation, Energy Minimization) Target_Selection->Ligand_Prep Grid_Gen Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Docking_Run Docking of Analog Library (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Protocol_Validation Protocol Validation (Re-docking of Co-crystallized Ligand) Grid_Gen->Protocol_Validation Protocol_Validation->Docking_Run If RMSD < 2Å Results_Parsing Parse Docking Results (Scores, Poses) Docking_Run->Results_Parsing Comparative_Analysis Comparative Analysis (Binding Modes, Key Interactions, SAR) Results_Parsing->Comparative_Analysis Lead_Identification Lead Candidate Identification Comparative_Analysis->Lead_Identification

Caption: Overall workflow for a comparative molecular docking study.

Pillar 2: The Self-Validating Experimental Protocol

Trust in computational data begins with a protocol designed to validate itself. Here, we present a detailed, step-by-step methodology using AutoDock Vina, a widely used and robust open-source docking program, as our primary tool.[7][8][9]

Step 1: Target Protein Preparation

The quality of your protein structure is paramount. It dictates the accuracy of the entire study.

  • Selection & Retrieval: Obtain the 3D crystal structure of your target protein, preferably co-crystallized with a ligand, from the Protein Data Bank (PDB). For this example, let's consider a protein kinase (e.g., PDB ID: 4JPS), a common target for pyridine-based inhibitors.[10][11]

  • Initial Cleaning: Load the PDB file into a molecular visualization tool like AutoDockTools (ADT), PyMOL, or Chimera. Remove all non-essential molecules, including water, co-solvents, and any ligands present, except for the co-crystallized ligand which will be used for validation. The rationale for removing water is that most docking algorithms do not explicitly model the displacement of water molecules, which can lead to inaccuracies; however, specific, structurally important water molecules are sometimes retained.[12]

  • Protonation State: Add polar hydrogens to the protein. The ionization states of amino acid residues like Histidine, Aspartate, and Glutamate are pH-dependent and critical for forming correct hydrogen bonds. Most software can predict these states at a physiological pH of ~7.4.

  • Charge Assignment: Assign Gasteiger charges to the protein atoms. These partial atomic charges are essential for calculating the electrostatic interaction component of the docking score.

  • File Format Conversion: Save the prepared protein structure in the required .pdbqt format for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.

Step 2: Ligand Preparation

Your pyridine-3-carboxamide analogs must also be correctly prepared to ensure they are chemically realistic.

  • 3D Structure Generation: Sketch each analog in a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and generate its 3D coordinates.

  • Energy Minimization: Perform a geometry optimization using a force field like MMFF94. This step ensures the ligand has a low-energy, stable conformation before docking.

  • Torsional Degrees of Freedom: Define the rotatable bonds within each ligand. This is a critical step as it determines the conformational flexibility the docking algorithm will explore. AutoDockTools can automatically detect and set these.

  • File Format Conversion: Save each prepared analog in the .pdbqt format.

Step 3: Protocol Validation via Re-docking

This is the most critical step for ensuring the trustworthiness of your methodology. The goal is to prove that your chosen docking parameters can accurately reproduce the experimentally determined binding mode of a known ligand.[13][14]

  • Extract the Native Ligand: From the original, untouched PDB file, save the co-crystallized ligand in a separate file. Prepare it as described in Step 2.

  • Define the Binding Site: Using AutoDockTools, define a "grid box" that encompasses the entire binding site where the native ligand was located. This box defines the search space for the docking algorithm.

  • Re-dock the Ligand: Dock the prepared native ligand back into the binding site using your chosen parameters (e.g., exhaustiveness in Vina, which controls the computational effort).

  • Calculate RMSD: Superimpose the top-ranked docked pose of the ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [12][14][15] If this criterion is met, the protocol is considered validated and can be applied to your analog series. If not, you must adjust the grid box size or docking parameters and repeat the validation.

Step 4: Docking the Analog Library

With a validated protocol, you can now confidently dock your series of pyridine-3-carboxamide analogs against the prepared target protein using the exact same grid box and docking parameters.

Pillar 3: Data Interpretation and Comparative Analysis

The output of a docking run is a set of binding poses for each analog, ranked by a scoring function. The interpretation of these results requires a blend of quantitative comparison and visual inspection.

Quantitative Data Summary

The primary metric from AutoDock Vina is a binding affinity score in kcal/mol. A more negative score indicates a stronger predicted binding affinity.[16] It is crucial to remember that these scores are predictions and should be used for relative comparison among analogs, not as absolute measures of binding energy.[17][18]

Summarize your findings in a clear, comparative table.

Analog IDParent ScaffoldR-Group SubstitutionBinding Affinity (kcal/mol)Key H-Bond Interactions (Residue, Atom)Key Hydrophobic Interactions (Residues)
Control Pyridine-3-carboxamide-H-7.2ASP145 (O), GLY88 (NH)LEU130, VAL95, ILE20
Analog A Pyridine-3-carboxamide-4-Cl-Phenyl-8.5ASP145 (O), GLY88 (NH), SER144 (OH) LEU130, VAL95, ILE20, PHE146
Analog B Pyridine-3-carboxamide-3-OH-Phenyl-7.9ASP145 (O), GLY88 (NH)LEU130, VAL95
Analog C Pyridine-3-carboxamide-2-CH3-Phenyl-6.8ASP145 (O)LEU130, ILE20

This table contains hypothetical data for illustrative purposes.

Visual and Qualitative Analysis

The scoring function provides a number, but visual inspection of the binding poses provides the chemical logic.[17] For each high-scoring analog, analyze its 3D pose within the protein's active site.

  • Interaction Mapping: Identify the specific amino acid residues interacting with the ligand. Pay close attention to:

    • Hydrogen Bonds: Are the classic H-bond donors and acceptors on the pyridine ring and carboxamide group engaging with complementary residues?

    • Hydrophobic Interactions: How are the substituted phenyl rings or other hydrophobic moieties fitting into greasy pockets of the active site?

    • Pi-Stacking or Pi-Cation Interactions: Is the aromatic pyridine ring interacting with residues like Phenylalanine, Tyrosine, or Arginine?

  • Comparative Binding Modes: This is the core of the comparative study. How do the different substitutions on your analogs alter the binding mode?

    • Does a bulky group in Analog C cause a steric clash, leading to a poorer score?

    • Does the chloro-group in Analog A allow it to access a new hydrophobic pocket, while its electronegativity forms a new interaction with a residue like Serine, explaining its superior score?[19]

    • Does the hydroxyl group in Analog B fail to find a suitable hydrogen bonding partner, offering little advantage over the control?

This analysis allows you to build a Structure-Activity Relationship (SAR) model. For example, you might conclude that a halogenated substituent at the 4-position of the phenyl ring is optimal for binding, providing a clear, data-driven hypothesis for the next round of chemical synthesis.

G cluster_protein Protein Active Site cluster_ligand Analog A ASP145 ASP145 PHE146 PHE146 GLY88 GLY88 LEU130 LEU130 Ligand Pyridine-3-carboxamide -4-Cl-Phenyl Ligand->ASP145 H-Bond Ligand->PHE146 π-π Stacking Ligand->GLY88 H-Bond Ligand->LEU130 Hydrophobic

Caption: Conceptual diagram of Analog A's interactions in the active site.

Conclusion: From Silico to Synthesis

A comparative molecular docking study, when performed with scientific rigor and a self-validating protocol, is an invaluable tool in modern drug discovery. It allows researchers to rapidly screen libraries of compounds like pyridine-3-carboxamide analogs, rationalize structure-activity relationships, and prioritize the most promising candidates for synthesis and experimental validation.[20] By understanding not just the "how" but the "why" of each step, from preparation to analysis, you can transform computational data into credible, guiding intelligence for your research program.

References

  • ResearchGate. (2015). How can I validate a docking protocol?[Link]

  • Pawar, S., & C. R., D. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

  • Mansour, E., et al. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Polycyclic Aromatic Compounds. [Link]

  • Taylor & Francis Online. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-carbonitrile Derivatives. [Link]

  • Semantic Scholar. (2025). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. [Link]

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). [Link]

  • Royal Society of Chemistry. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Link]

  • National Center for Biotechnology Information. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Link]

  • Pharmacy Education. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. [Link]

  • ACS Publications. (2006). Validation Studies of the Site-Directed Docking Program LibDock. [Link]

  • Acemate. Molecular Docking Scoring. [Link]

  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]

  • National Center for Biotechnology Information. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. [Link]

  • National Center for Biotechnology Information. (2010). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. [Link]

  • IGI Global. (2018). Scoring Functions in Docking Experiments. [Link]

  • The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]

  • National Center for Biotechnology Information. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. [Link]

  • Frontiers. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. [Link]

  • ResearchGate. (2025). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. [Link]

  • YouTube. (2020). Molecular Docking | Autodock VINA Virtual Screening. [Link]

  • National Center for Biotechnology Information. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. [Link]

  • Nickolay Olshevsky. (2017). A Quick Introduction to Graphviz. [Link]

  • MDPI. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. [Link]

  • National Center for Biotechnology Information. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • J-Stage. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. [Link]

  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • ResearchGate. (2025). Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents. [Link]

  • ResearchGate. New insights into the binding mode of pyridine-3-carboxamide inhibitors of E. coli DNA gyrase. [Link]

  • YouTube. (2021). Graphviz tutorial. [Link]

  • Sketchviz. Graphviz Examples and Tutorial. [Link]

  • Graphviz Documentation. User Guide. [Link]

  • YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. [Link]

  • ResearchGate. (2020). Synthesis, Molecular Docking, And Antitumor Evaluation of Some New Pyrazole, Pyridine, And Thiazole Derivatives Incorporating Sulfonamide Residue. [Link]

  • National Center for Biotechnology Information. (2025). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. [Link]

  • PubMed. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 6-(Hydroxymethyl)pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 173999-23-0 Formula: C₇H₈N₂O₂ Molecular Weight: 152.15 g/mol [1][2]

Part 1: Core Directive & Hazard Characterization

The "Why" Before the "How" As researchers, we often treat waste disposal as a janitorial afterthought. This is a critical error. For nitrogen-heterocycles like 6-(Hydroxymethyl)pyridine-3-carboxamide , improper disposal isn't just a regulatory violation—it is a chemical hazard.[1][2]

The pyridine ring is thermodynamically stable but kinetically reactive under oxidation. When coupled with a hydroxymethyl group (primary alcohol) and a carboxamide, you have a molecule that is generally stable under ambient conditions but can generate toxic nitrogen oxides (NOx) during thermal decomposition. Furthermore, the hydroxymethyl group presents a specific vulnerability to strong oxidizers, creating a risk of exothermic runaway if waste streams are commingled indiscriminately.

Hazard Profile & GHS Classification

Before initiating any disposal procedure, validate the material against the following hazard profile. This substance is primarily classified as an Irritant , but its chemical structure dictates the disposal path.

CategoryGHS CodeHazard StatementOperational Implication
Skin Irritation H315 Causes skin irritationContact dermatitis risk; double-gloving recommended during waste transfer.[1][2]
Eye Irritation H319 Causes serious eye irritationFine powders are easily airborne; use a fume hood for solid waste transfer.[1][2]
STOT SE 3 H335 May cause respiratory irritationDo not dispose of via trash; dust inhalation is a primary vector.[1][2]
Combustion N/A NOx release upon burningCritical: Must be incinerated in a facility with scrubbers.[1][2]
Part 2: Pre-Disposal Segregation & Stabilization

The "Prep" – A Self-Validating System Effective disposal starts at the bench, not the loading dock. You must segregate this compound based on its chemical reactivity to prevent "trash can chemistry."

1. Chemical Compatibility Check
  • Incompatible with: Strong oxidizing agents (e.g., Nitric Acid, Perchlorates) and strong acids.

  • Mechanism: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid. In the presence of nitrates, pyridine derivatives can form unstable nitro-pyridines or trigger violent oxidation.

  • Rule: Never add CAS 173999-23-0 to a waste container designated for "Oxidizing Acids."

2. Waste Stream Classification

Determine the physical state of your waste to select the correct disposal stream.

  • Stream A: Solid Waste (Pure Substance)

    • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

    • Labeling: "Non-Halogenated Organic Solid - Pyridine Derivative."

  • Stream B: Liquid Waste (Solutions)

    • Solvent Context: If dissolved in methanol/DCM/DMSO.

    • Container: Safety solvent can or HDPE carboy.

    • Labeling: "Non-Halogenated Organic Solvent Waste."

    • pH Check: Ensure the waste solution is neutral (pH 6-8). If the solution is highly acidic, neutralize carefully before adding to the organic solvent drum to prevent drum corrosion or gas evolution.

Part 3: Step-by-Step Disposal Workflow

The Protocol

This workflow is designed to minimize exposure and ensure regulatory compliance (RCRA/EPA guidelines for unlisted organic waste).

Phase 1: Collection & Packaging
  • Don PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat. If handling >10g of solid powder, use an N95 respirator or work strictly inside a fume hood.

  • Solid Waste:

    • Sweep up any spills immediately using a damp paper towel to prevent dust generation.

    • Place the solid and the contaminated paper towel into the Solid Organic Waste container.

    • Do not sweep into general trash.

  • Liquid Waste:

    • Pour via a funnel into the Non-Halogenated Solvent carboy.

    • Self-Validation Step: Check the carboy log. Does it contain oxidizers? If yes, STOP. Use a separate container.

Phase 2: Labeling & Documentation

Since CAS 173999-23-0 is not a P-listed or U-listed waste (unlike parent Pyridine U196), it typically falls under "Non-regulated chemical waste" unless mixed with listed solvents.[1][2] However, for safety, we treat it as hazardous.

  • Label Text: "Waste 6-(Hydroxymethyl)pyridine-3-carboxamide."[1][2]

  • Hazards Checked: Irritant, Toxic (if applicable based on concentration).

  • Constituents: List the solvent % if liquid (e.g., "90% Methanol, 10% Pyridine derivative").

Phase 3: Final Destruction
  • Method: High-temperature incineration.

  • Requirement: The incinerator must be equipped with an afterburner and scrubber.

    • Reasoning: Pyridine rings release Nitrogen Oxides (NOx) when burned. Standard open burning or low-temp incineration is insufficient and environmentally damaging.

Part 4: Operational Logic Visualization

The following diagram illustrates the decision matrix for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 6-(Hydroxymethyl)pyridine-3-carboxamide StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste Stream (Powder/Residue) StateCheck->SolidStream Solid LiquidStream Liquid Waste Stream (Solution) StateCheck->LiquidStream Dissolved SolidPack Package in HDPE/Glass Label: 'Solid Organic Waste' SolidStream->SolidPack CompatCheck Compatibility Check: Is Solvent Halogenated? LiquidStream->CompatCheck NonHaloLiq Combine with Non-Halogenated Solvents (MeOH, Acetone, DMSO) CompatCheck->NonHaloLiq No HaloLiq Combine with Halogenated Solvents (DCM, Chloroform) CompatCheck->HaloLiq Yes OxidizerWarn CRITICAL STOP: Do NOT mix with Nitric Acid or Strong Oxidizers SolidPack->OxidizerWarn FinalDest Handover to EHS Method: Incineration w/ Scrubber SolidPack->FinalDest NonHaloLiq->OxidizerWarn NonHaloLiq->FinalDest HaloLiq->OxidizerWarn HaloLiq->FinalDest

Figure 1: Decision matrix for the segregation and disposal of pyridine-carboxamide derivatives, emphasizing the critical separation from oxidizers.

Part 5: Emergency Procedures (Spill Response)

In the event of a bench-top spill (solid powder):

  • Evacuate the immediate area if dust is airborne.

  • Ventilate: Ensure fume hood is active or open windows if safe.

  • Neutralize/Clean:

    • Do not dry sweep (creates dust).[3]

    • Cover spill with wet paper towels (water or ethanol).

    • Scoop up the wet slurry and place it in the solid waste container.

    • Wash the surface with soap and water; the hydroxymethyl group increases water solubility compared to pure pyridine, making aqueous cleanup effective [1].

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11283344, 6-(Hydroxymethyl)nicotinamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.